Butylphosphinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10O2P+ |
|---|---|
Molecular Weight |
121.09 g/mol |
IUPAC Name |
butyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C4H9O2P/c1-2-3-4-7(5)6/h2-4H2,1H3/p+1 |
InChI Key |
IWZVAZKRWQESRF-UHFFFAOYSA-O |
Canonical SMILES |
CCCC[P+](=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of (3-Aminopropyl)-n-butylphosphinic Acid
[1]
Executive Summary & Strategic Analysis
(3-aminopropyl)-n-butylphosphinic acid is a structural analogue of GABA where the carboxylic acid is replaced by a phosphinic acid moiety substituted with an n-butyl group.[1] Unlike the agonist 3-aminopropylphosphinic acid (CGP 27492), the addition of the bulky n-butyl chain confers antagonist activity at the GABA\textsubscript{B} receptor.[1]
Retrosynthetic Logic
The synthesis is best approached by disconnecting the molecule at the P–C bonds. The most robust route involves the sequential formation of the carbon-phosphorus bonds starting from hypophosphorous acid (
-
Disconnection 1: The 3-aminopropyl chain is derived from acrylonitrile via Michael addition and subsequent reduction.
-
Disconnection 2: The n-butyl group is introduced via radical addition of 1-butene to hypophosphorous acid.[1]
The Pathway:
Reaction Scheme Visualization
The following diagram illustrates the stepwise chemical transformation.
Figure 1: The sequential alkylation of phosphorus, utilizing radical and Michael addition chemistries.[1]
Detailed Experimental Protocol
Phase 1: Synthesis of n-Butylphosphinic Acid
This step introduces the first P–C bond.[1] The reaction uses a radical initiator to add hypophosphorous acid across the double bond of 1-butene.
-
Reagents:
Protocol:
-
Setup: Charge a high-pressure autoclave with hypophosphorous acid (excess, 2-3 equivalents to prevent dialkylation) and the solvent.
-
Addition: Pressurize with 1-butene and heat to 80–100°C.
-
Initiation: Slowly pump in the radical initiator solution over 4–6 hours.
-
Workup: Vent excess butene. Distill off the solvent and water under reduced pressure.
-
Purification: The residue is typically a viscous oil. It can be purified by high-vacuum distillation, though for the next step, the crude purity (>90%) is often sufficient.
-
Checkpoint:
P NMR should show a major doublet (P–H coupling) around 35–40 ppm.[1]
-
Phase 2: Michael Addition to Acrylonitrile
This step exploits the nucleophilicity of the P–H bond (often enhanced by silylation) to attack the
-
Reagents:
Protocol:
-
Activation: Reflux n-butylphosphinic acid with HMDS under inert atmosphere (Argon/Nitrogen) until ammonia evolution ceases. This forms the silyl ester n-butyl-P(OTMS)2, which is more nucleophilic.
-
Addition: Cool the mixture to 0°C. Add acrylonitrile dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. The silyl ester undergoes a phospha-Michael addition.[1]
-
Hydrolysis: Quench the reaction with ethanol or water to hydrolyze the silyl groups.
-
Isolation: Evaporate solvents to yield (2-cyanoethyl)(butyl)phosphinic acid .
-
Note: This intermediate is stable and can be characterized. The P–H signal in NMR will disappear, replaced by a dialkyl phosphorus signal.
-
Phase 3: Reduction to Final Product
The nitrile group is reduced to a primary amine. Hydrogenation with Raney Nickel is the preferred method to avoid reducing the phosphinic acid moiety.
-
Reagents:
Protocol:
-
Setup: Dissolve the intermediate in ammoniacal methanol.
-
Catalyst: Add Raney Nickel (approx. 10–20% by weight). Caution: Raney Ni is pyrophoric.[1]
-
Hydrogenation: Hydrogenate at 50 psi (3.5 bar) at room temperature for 12–24 hours.
-
Filtration: Filter off the catalyst carefully through Celite under an inert atmosphere.
-
Purification (Critical): The crude product is a zwitterion.
-
Load the crude residue onto a cation exchange column (e.g., Dowex 50W-X8 ,
form). -
Wash with water to remove non-basic impurities.
-
Elute the product with 2N Ammonium Hydroxide (
).[1] -
Lyophilize the ninhydrin-positive fractions to obtain the white solid product.
-
Characterization & Quality Control
To ensure scientific integrity, the final compound must be validated against the following parameters.
| Parameter | Method | Expected Result |
| Identity | Singlet, | |
| Identity | Multiplets for butyl chain (0.9–1.6 ppm); Multiplets for propyl chain (1.7–3.0 ppm).[1] | |
| Purity | HPLC-MS | >98% purity. Mass |
| Appearance | Visual | White, hygroscopic powder. |
Key NMR Features
-
The disappearance of the large
coupling constant (approx. 500 Hz) observed in the Phase 1 intermediate is the definitive proof of the second alkylation. -
The shift of the nitrile
-protons (triplet ~2.7 ppm) to the amine -protons (triplet ~3.0 ppm) confirms successful reduction.[1]
Safety & Handling
-
Hypophosphorous Acid: Decomposes to phosphine (
, toxic/flammable) if heated strongly without radical acceptors.[1] Monitor temperature closely. -
Acrylonitrile: Highly toxic and carcinogenic. Use in a fume hood.
-
Raney Nickel: Pyrophoric when dry. Keep wet and under inert gas.
-
Product: As a GABA antagonist, handle with care to avoid inhalation or accidental ingestion.
References
-
Froestl, W., et al. (1995).[2][3][4][5][6] Phosphinic acid analogues of GABA.[2][3][4][7][8] 2. Selective, orally active GABAB antagonists.[2][3][4][7] Journal of Medicinal Chemistry, 38(17), 3313-3331. Link
-
Olpe, H. R., et al. (1993). The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro. European Journal of Pharmacology, 233(2-3), 179-186. Link
-
Bittiger, H., et al. (1993). GABA_B receptor antagonists: from discovery to clinical efficacy. Trends in Pharmacological Sciences, 14(11), 391-393. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. proteom.elte.hu [proteom.elte.hu]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGS-742 (PD040326, ONNMDRQRSGKZCN-UHFFFAOYSA-N) [probes-drugs.org]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
butylphosphinic acid molecular structure and bonding
As a Senior Application Scientist, I approach the molecular architecture of butylphosphinic acid not merely as a static chemical structure, but as a dynamic system whose precise geometric and electronic properties dictate its utility. Whether we are designing transition state analogues for metalloprotease inhibition or scaling up organophosphorus intermediates, understanding the fundamental causality between the molecule's bonding dynamics and its macroscopic reactivity is paramount.
The following technical guide synthesizes the structural chemistry, pharmacological applications, and self-validating synthetic protocols for butylphosphinic acid and its derivatives.
Molecular Architecture and Bonding Dynamics
Prototropic Tautomerism
Butylphosphinic acid (and alkylphosphinic acids in general) exists in a dynamic prototropic equilibrium between a tetracoordinated pentavalent phosphine oxide (P(V)) and a trivalent phosphinous acid (P(III))[1].
The Causality of the Equilibrium: The thermodynamic equilibrium is overwhelmingly shifted toward the P(V) tautomer due to the high bond dissociation energy of the phosphoryl (P=O) bond. However, the transient P(III) tautomer is chemically indispensable. It is the P(III) form that provides the lone pair of electrons necessary for transition metal coordination and nucleophilic attack during synthetic functionalization[1].
Dimeric Hydrogen Bonding in the Solid State
In the solid state, sterically hindered derivatives such as di-tert-butylphosphinic acid do not exist as isolated monomers. Instead, they form highly stable, centrosymmetric dimers[2].
The Causality of Dimerization: X-ray crystallographic data reveals that these dimers are stabilized by exceptionally strong O-H···O hydrogen bonds, measuring approximately 2.506 Å[2]. This intense hydrogen bonding creates an eight-membered ring. The physical consequence of this ring is the delocalization of electron density across the O-P-O framework, which equalizes the P-O bond lengths (measuring 1.520 Å and 1.521 Å), effectively blurring the distinction between the phosphoryl (P=O) and hydroxyl (P-OH) oxygen atoms[2].
Caption: Tautomeric equilibrium and solid-state dimerization pathways of butylphosphinic acid.
Quantitative Structural Parameters
To facilitate molecular modeling and rational drug design, the critical geometric parameters of the butylphosphinic acid framework are summarized below.
| Structural Parameter | Value | Causality / Chemical Significance |
| P=O Bond Length (Monomer) | ~1.48 Å | Exhibits standard double bond character via dπ-pπ or negative hyperconjugation. |
| P-O(H) Bond Length (Monomer) | ~1.54 Å | Standard single bond character. |
| P-O Bond Lengths (Dimer) | 1.520 Å, 1.521 Å | Electron delocalization due to strong H-bonding equalizes the bonds[2]. |
| O-H···O Hydrogen Bond | 2.506 Å | Exceptionally strong interaction stabilizing the centrosymmetric dimer[2]. |
| C-P Bond Length | ~1.80 Å | ~15% longer than C-C bonds, creating an "extended" tetrahedral state[3]. |
Causality in Drug Design: Transition State Analogues
In medicinal chemistry, phosphinic acid derivatives are highly prized as transition state analogues for the inhibition of metalloproteases and other peptide-cleaving enzymes[3].
The Causality of Inhibition: During the enzymatic hydrolysis of a peptide bond, the planar sp² amide carbon undergoes nucleophilic attack by water to form a highly unstable sp³ tetrahedral intermediate. The phosphinic acid moiety (C-P(O)(OH)-C) acts as a perfect geometric and electronic mimic of this sp³ state[3].
Because the O-P and C-P bonds are significantly longer than their corresponding O-C and C-C counterparts, the phosphinic fragment acts as an "extended" tetrahedral intermediate[3]. This extended conformation fits precisely into the enlarged active site of the enzyme during the transition state. Concurrently, the highly polarized phosphoryl oxygen strongly chelates the catalytic metal ion (e.g., Zn²⁺), displacing the catalytic water molecule and permanently halting enzymatic activity[3],[4].
Caption: Mechanism of metalloprotease inhibition via transition state mimicry.
Experimental Workflows: Synthesis and Validation
Achieving high-yield, pure butylphosphinic acid requires strict control over the reactivity of the P-H bond. The following self-validating protocol utilizes the radical hydrophosphinylation of 1-butene with hypophosphorous acid—a highly atom-economical approach[5].
Protocol: Radical Hydrophosphinylation for 1-Butylphosphinic Acid
Objective: Synthesize 1-butylphosphinic acid while actively preventing over-alkylation to the dibutyl derivative.
Step-by-Step Methodology:
-
Reagent Preparation: Charge a pressure-resistant glass reactor with 50% aqueous hypophosphorous acid (H₃PO₂, 5 equivalents relative to alkene) and ethanol as a co-solvent.
-
Causality: Using a massive stoichiometric excess of H₃PO₂ is critical. It statistically suppresses the secondary addition of the newly formed monoalkyl radical to another alkene molecule, thereby preventing the unwanted formation of dibutylphosphinic acid.
-
-
Initiator Addition & Degassing: Add the radical initiator Azobisisobutyronitrile (AIBN, 2 mol%). Purge the system with Argon for 15 minutes.
-
Causality: Molecular oxygen acts as a potent radical scavenger. Purging ensures the unhindered propagation of the phosphorus-centered radical.
-
-
Alkene Introduction & Heating: Pressurize the reactor with 1-butene gas and heat to 80°C for 4 hours.
-
Causality: Thermal decomposition of AIBN at 80°C generates the primary radical, which abstracts a hydrogen atom from the P-H bond of the P(III) tautomer, initiating the catalytic cycle[6].
-
-
Isolation: Vent unreacted 1-butene. Concentrate the mixture under reduced pressure to remove ethanol and water. Extract the residue with ethyl acetate and wash with brine.
-
Self-Validation (Analytical QA): Analyze the crude product via ³¹P NMR spectroscopy.
-
Causality: A successful synthesis of 1-butylphosphinic acid is self-validated by the appearance of a distinct doublet in the ³¹P NMR spectrum (typically around +30 to +40 ppm). This splitting is caused by the large one-bond phosphorus-hydrogen coupling (
Hz), confirming the preservation of one P-H bond. A singlet would indicate failure (over-alkylation), while a triplet would indicate unreacted starting material.
-
Caption: Radical hydrophosphinylation workflow for 1-butylphosphinic acid synthesis.
References
-
Transition State Analogues of Enzymatic Reaction as Potential Drugs Source: ResearchGate URL:[Link]
-
Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs Source: Bioorganic Chemistry (PubMed) URL:[Link]
-
Dimeric structure of di-tert-butylphosphinic acid Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Dimeric structure of di-tert-butylphosphinic acid (Journal Article) Source: OSTI.GOV URL:[Link]
-
Synthesis of Alkyl Phosphinic Acids from Silyl Phosphonites and Alkyl Halides Source: Organic Syntheses URL:[Link]
-
A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides Source: Molecules (PMC) URL:[Link]
Sources
- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimeric structure of di-tert-butylphosphinic acid (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Phosphorus Paradox: A Technical Guide to Organophosphorus Compounds
From Synthetic Origins to Neurotoxicology and Therapeutic Application
Executive Summary
Organophosphorus (OP) compounds represent one of the most dualistic classes of chemicals in scientific history. Characterized by a phosphorus atom bonded to organic moieties (often including a phosphoryl P=O bond), their utility spans from life-saving therapeutics (glaucoma treatments, antivirals) to agricultural necessities (insecticides) and weapons of mass destruction (nerve agents).[1][2][3]
This technical guide provides researchers with a high-resolution analysis of OP chemistry. We deconstruct the historical evolution of C-P bond synthesis, the precise molecular kinetics of acetylcholinesterase (AChE) inhibition, and the standard methodologies for synthesis and assay validation.
Part 1: The Genesis of C-P Chemistry (1854–1932)[1]
The discovery of OP compounds was not initially driven by toxicology, but by fundamental exploration of esterification.
The Early Syntheses
The lineage begins in 1854 with Philippe de Clermont , working in Wurtz’s laboratory in Paris. He synthesized tetraethyl pyrophosphate (TEPP) [1].[1][2][4] While TEPP would later be recognized as a potent anticholinesterase, its initial characterization focused purely on its physical properties.
The Michaelis-Arbuzov Transformation
The true synthetic foundation was laid by August Michaelis (1898) and expanded by Aleksandr Arbuzov (1906) .[5] They developed the method to form Carbon-Phosphorus (C-P) bonds reliably, shifting from phosphites (P-O-C) to phosphonates (P-C). This reaction remains the cornerstone of modern OP drug synthesis [2].
The Physiological Turning Point (1932)
The transition from academic chemistry to toxicology occurred in 1932 . Willy Lange and his student Gerda von Krueger at the University of Berlin synthesized dimethyl and diethyl phosphorofluoridates.[6] Upon exposure, they reported a "feeling of pressure in the larynx" and "blurred vision" (miosis).[6] This was the first documented account of the cholinergic crisis induced by OP nerve agents [3].
Part 2: The Schrader Transition & Structural Activity Relationships
The Lange-Krueger publication inspired Gerhard Schrader at IG Farben (1936) to investigate these fluorides as insecticides. His work established the structural laws governing OP toxicity.
Schrader’s "Acyl Rule"
Schrader empirically derived the general structure required for high biological activity (AChE inhibition). An active OP compound must follow the formula:
| Component | Chemical Identity | Function |
| P=O | Phosphoryl group | Essential for binding to the enzyme's oxyanion hole. |
| R1, R2 | Alkyl, Alkoxy, or Amine | Modulate lipophilicity and steric fit (e.g., Isopropyl in Sarin). |
| X | Leaving Group (F, CN, S-R) | The "Acyl" group. Must be labile to allow phosphorylation of the enzyme. |
The G-Series and V-Series Evolution
Schrader’s work led to the G-series (German) agents. Later, in the 1950s, Ranajit Ghosh at ICI (UK) discovered the V-series (Venomous) while researching amitons.
Table 1: Comparative Physicochemical Properties of Key OPs
| Class | Agent | Code | Leaving Group (X) | Volatility ( | Toxicity ( |
| G-Series | Tabun | GA | Cyanide (-CN) | 610 | 1000 mg |
| G-Series | Sarin | GB | Fluoride (-F) | 22,000 | 1700 mg |
| G-Series | Soman | GD | Fluoride (-F) | 3,900 | 350 mg |
| V-Series | VX | VX | Thioester (-S-R) | 10.5 | 10 mg |
| Pesticide | Parathion | - | Nitrophenol | ~0.05 | >2000 mg |
Part 3: Mechanistic Toxicology & Kinetics
The lethality of OPs stems from the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).
The Inhibition Pathway
-
Michaelis Complex: The OP binds to the AChE active site.
-
Phosphorylation: The hydroxyl group of Serine-203 (in human AChE) attacks the phosphorus atom. The leaving group (
) is expelled. -
Inhibited State: The enzyme is now phosphorylated (
). It cannot hydrolyze ACh, leading to cholinergic crisis (SLUDGE syndrome).
Aging: The Point of No Return
A critical phenomenon in OP toxicology is Aging . This is the time-dependent dealkylation of the phosphyl moiety while attached to the enzyme.
-
Mechanism: The bond between the phosphorus and an alkoxy group (e.g., O-Isopropyl) breaks, often via a carbonium ion intermediate.[7]
-
Result: The OP-Enzyme complex acquires a net negative charge.[7] This charge creates an electrostatic lock with the protonated Histidine in the catalytic triad, rendering the enzyme completely immune to reactivation by oximes [4].
Visualization: The Kinetic Pathway
Figure 1: Kinetic pathway of AChE inhibition, highlighting the critical bifurcation between therapeutic reactivation and irreversible aging.
Part 4: Synthetic Methodologies (Safe Protocols)
For researchers developing OP-based ligands or drugs (e.g., bisphosphonates), the Michaelis-Arbuzov reaction is the standard protocol.
Protocol: The Michaelis-Arbuzov Reaction
Objective: Synthesis of a phosphonate ester from a trialkyl phosphite and an alkyl halide.[5][8]
Reagents:
-
Triethyl phosphite (
) -
Benzyl bromide (
) -
Solvent: Toluene (optional, often run neat)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride) to exclude moisture.
-
Addition: Add Triethyl phosphite (1.0 eq) to the flask.
-
Initiation: Add Benzyl bromide (1.0 eq) dropwise. Note: The reaction is exothermic.
-
Reflux: Heat the mixture gradually to 100–120°C.
-
Distillation: As the reaction proceeds, Ethyl bromide (
) byproduct is formed. If the temperature is high enough, will distill off, driving the equilibrium forward. -
Purification: Vacuum distillation is used to remove unreacted starting materials and isolate the Diethyl benzylphosphonate product.
Mechanism Visualization:
Figure 2: The Michaelis-Arbuzov reaction mechanism, the primary method for C-P bond formation.
Part 5: Assay Protocols & Therapeutics
The Ellman Assay (AChE Activity)
To quantify the potency of an OP compound, the Ellman Assay is the industry standard [5]. It uses a colorimetric readout to measure the rate of thiocholine production.[9][10]
Principle:
-
Substrate: Acetylthiocholine (ATCh).[9]
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman’s Reagent).[9][10][11]
-
Reaction: AChE hydrolyzes ATCh to Thiocholine + Acetate.[9] Thiocholine reacts with DTNB to release TNB (Yellow anion).[9][11][12]
Protocol:
-
Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 8.0).
-
Blanking: Add 3 mL buffer + 20 µL AChE solution to a cuvette.
-
Reagent Addition: Add 100 µL DTNB (10 mM).
-
Substrate Addition: Add 20 µL ATCh (75 mM) to initiate.
-
Measurement: Monitor Absorbance at 412 nm for 2–5 minutes.
-
Calculation: Rate (
) = . Calculate activity using the extinction coefficient of TNB ( ).
Antidote Development: Oximes
The discovery that the OP-AChE bond could be broken by strong nucleophiles led to the development of Oximes in the 1950s (e.g., Wilson and Ginsburg).
-
Pralidoxime (2-PAM): The quaternary nitrogen allows it to dock into the anionic site of AChE, positioning the oxime group to attack the phosphorus atom and displace the inhibitor [6].
References
-
De Clermont, P. (1854).[1][3][4] Note sur la préparation de quelques éthers.[2] Annales de Chimie et de Physique.
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[8][13] Chemical Reviews.
-
Lange, W., & von Krueger, G. (1932).[3][6] Über Ester der Monofluor-phosphorsäure. Berichte der deutschen chemischen Gesellschaft.
-
Worek, F., et al. (2016).[14] Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphorus nerve agents.[15] Toxicology Letters.
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[11] Biochemical Pharmacology.
-
Jokanović, M. (2009).[16] Medical treatment of acute poisoning with organophosphorus and carbamate pesticides.[17] Toxicology Letters.
Sources
- 1. toxikologie.de [toxikologie.de]
- 2. researchgate.net [researchgate.net]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 12. scribd.com [scribd.com]
- 13. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 17. Pralidoxime - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Dibutylphosphinic Acid (CAS 866-32-0)
[1]
Executive Summary
Dibutylphosphinic acid (DBPA), identified by CAS Number 866-32-0 , is a dialkyl organophosphorus compound of the phosphinic acid class (
This guide serves as a definitive technical resource for DBPA, moving beyond basic catalog data to explore its synthesis, extraction kinetics in hydrometallurgy, and utility as a transition-state analogue in medicinal chemistry. We provide a self-validating synthesis protocol and critical safety frameworks for handling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Precise identification is critical in organophosphorus chemistry, where nomenclature often overlaps (e.g., phosphonic vs. phosphinic).
Core Identity Data[1][10]
| Parameter | Specification |
| Chemical Name | P,P-Dibutylphosphinic acid |
| CAS Registry Number | 866-32-0 |
| Synonyms | Dibutylphosphinic acid; Phosphinic acid, dibutyl- |
| Molecular Formula | |
| Molecular Weight | 178.21 g/mol |
| SMILES | CCCCP(=O)(O)CCCC |
| Structure Class | Organophosphinic Acid (Dialkyl) |
Physicochemical Properties[1]
| Property | Value | Context/Notes |
| Appearance | White waxy solid or crystalline powder | Hygroscopic nature |
| Melting Point | 70–71 °C | Sharp transition indicates high purity |
| Boiling Point | 200–208 °C | @ 3 Torr (Vacuum required to prevent decomposition) |
| pKa (Apparent) | ~5.3 – 5.8 | Measured in mixed aqueous-organic solvents (e.g., 75% ethanol); stronger acid in pure water.[1][2] |
| Solubility | Soluble in organic solvents (CHCl3, Toluene, Ethanol); Low solubility in water | Amphiphilic nature drives interface activity |
Synthesis & Production Methodologies
The synthesis of dibutylphosphinic acid relies on the formation of C-P bonds. The most robust and scalable method for research laboratories is the Free-Radical Addition of Hypophosphites to Olefins .[1] This pathway avoids the use of hazardous phosphorus chlorides (
Reaction Mechanism
The reaction proceeds via an anti-Markovnikov addition of the phosphinyl radical (
Figure 1: Step-wise radical synthesis of Dibutylphosphinic Acid.[1]
Validated Experimental Protocol
Objective: Synthesize 10g of Dibutylphosphinic Acid. Safety Precaution: Perform in a fume hood. 1-Butene is a flammable gas; use a pressure vessel or balloon setup.[1]
-
Reagent Preparation:
-
Charge a 3-neck round bottom flask (or autoclave for higher yield) with Sodium Hypophosphite Monohydrate (5.3 g, 50 mmol).[1]
-
Add solvent: Acetic Acid (50 mL) or ethanol. Acetic acid is preferred for radical stability.
-
Add radical initiator: Benzoyl Peroxide (0.5 mmol) or AIBN.
-
-
Olefin Addition:
-
Saturate the solution with 1-Butene gas under stirring. If using an autoclave, pressurize to 2-3 bar.[1]
-
Heat the mixture to 70–80 °C for 6–8 hours. Maintain olefin pressure/supply.
-
-
Work-up:
-
Purification:
-
Extract the aqueous mixture with Chloroform or Dichloromethane (3 x 20 mL).
-
Dry the organic phase over anhydrous
. -
Remove solvent in vacuo. Recrystallize from hexane/acetone if necessary to obtain the white solid.
-
Applications in Research & Development
Hydrometallurgy & Metal Extraction
DBPA acts as a cation exchange extractant, similar to the industrial standard Cyanex 272, but with lower steric hindrance due to the linear butyl chains. This alters its selectivity profile, particularly for Cobalt (Co) vs. Nickel (Ni) separation.
Extraction Mechanism:
Figure 2: Solvent extraction cycle for metal purification using DBPA.[1]
Medicinal Chemistry: Transition State Analogues
In drug design, phosphinic acids are tetrahedral mimics of the transition state of peptide hydrolysis.
-
Protease Inhibition: The
moiety mimics the tetrahedral intermediate formed during amide bond hydrolysis, acting as a "suicide substrate" or competitive inhibitor for metalloproteases (e.g., Zinc proteases). -
Bioisosteres: DBPA derivatives serve as bioisosteres for carboxylic acids, offering improved metabolic stability and altered lipophilicity (LogP).
Analytical Characterization
To validate the identity of synthesized DBPA, compare experimental data against these standard spectral signatures.
Nuclear Magnetic Resonance (NMR)
-
NMR (Decoupled):
-
Shift:
50.0 – 60.0 ppm (relative to ). -
Pattern: Singlet (decoupled). If coupled, splits into a multiplet due to
-protons.[1]
-
-
NMR (CDCl3):
-
1.4 – 1.8 ppm (Multiplet, 8H,
chain).[1] -
0.9 ppm (Triplet, 6H,
terminal). -
8.0 – 11.0 ppm (Broad Singlet, 1H,
, exchangeable).
-
1.4 – 1.8 ppm (Multiplet, 8H,
Infrared Spectroscopy (FT-IR)
Safety & Handling (GHS Classification)
Signal Word: DANGER
| Hazard Class | Hazard Statement | Precautionary Protocol |
| Skin Corr. 1B | H314: Causes severe skin burns and eye damage.[1][4][5] | Wear nitrile gloves (min 0.11mm) and face shield. |
| Eye Dam. 1 | H318: Causes serious eye damage.[4][5][6] | Immediate eyewash access required.[4][6] |
| Met. Corr. 1 | H290: May be corrosive to metals.[1][4] | Store in glass or polyethylene containers; avoid mild steel. |
First Aid:
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97031, P,P-Dibutylphosphinic acid. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.).[8] P,P-Dibutylphosphinic acid (CAS RN 866-32-0).[1][8] American Chemical Society.[8] Retrieved from [Link][8]
- Deprèle, S., & Montchamp, J. L. (2001). Environmentally Benign Synthesis of H-Phosphinic Acids Using a Water-Tolerant, Recyclable Polymer-Supported Catalyst. Journal of Organic Chemistry. (Contextual grounding for radical synthesis mechanism).
- Rickelton, W. A., & Boyle, R. J. (1988). The selective recovery of cobalt from nickel by solvent extraction with Cyanex 272. Separation Science and Technology. (Comparative reference for phosphinic acid extraction mechanisms).
Sources
- 1. Dibutyl butanephosphonate [webbook.nist.gov]
- 2. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Radical Reaction of Sodium Hypophosphite with Terminal Alkynes: Synthesis of 1,1-bis-H-Phosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
The Pharmacophore of the Future: Principles and Applications of Phosphinic Acid Chemistry
Executive Summary
Phosphinic acid (hypophosphorous acid,
This guide dissects the fundamental chemistry of the phosphinic moiety, transitioning from its physical properties to advanced synthetic methodologies (metal-catalyzed cross-couplings and radical additions) and its critical role as a Transition State Analogue (TSA) in metalloprotease inhibition.[1]
Fundamental Physical Chemistry
The Tautomeric Equilibrium: The "Hidden" Nucleophile
The reactivity of phosphinic acid is governed by a tautomeric equilibrium between the stable pentavalent form (
-
Pentavalent Form (Major): Tetragonal geometry, electrophilic at Phosphorus.
-
Trivalent Form (Minor): Trigonal pyramidal, nucleophilic lone pair.
This extreme ratio necessitates specific catalytic activation (e.g., Silylation or Palladium catalysis) to trap the
Acidity and Ionization
Phosphinic acids are significantly more acidic than their carboxylic acid bioisosteres. This property influences their binding affinity in enzyme active sites, particularly where electrostatic interactions with metal cofactors (e.g.,
Table 1: Comparative Acidity (
| Acid Class | Structure | Typical | Electronic Character |
| Phosphinic Acid | 1.1 – 1.8 | Strong Acid, Mono-anionic at pH 7.4 | |
| Phosphonic Acid | 2.0 – 2.5 | Dibasic, Di-anionic at pH 7.4 | |
| Carboxylic Acid | 4.5 – 5.0 | Weak Acid, Mono-anionic at pH 7.4 | |
| Phosphoric Acid | 2.1 | Dibasic (Backbone linker) |
Synthetic Methodologies: Constructing the P-C Bond
Modern phosphinic acid chemistry has moved beyond hazardous oxidation of phosphines. The current standard involves direct functionalization of the P-H bond via two primary pathways: Radical Hydrophosphinylation and Metal-Catalyzed Cross-Coupling .
Pathway A: Radical Hydrophosphinylation
This atom-economical approach utilizes radical initiators to add the P-H bond across alkenes or alkynes. It is particularly valuable for late-stage functionalization of complex intermediates.
-
Initiators: Triethylborane (
) or Peroxides. -
Mechanism:
-
Hydrogen abstraction from P-H generates a phosphinoyl radical (
). -
Radical addition to the alkene.[3]
-
Hydrogen abstraction from another P-H donor completes the cycle.
-
-
Selectivity: Anti-Markovnikov addition.
Pathway B: Palladium-Catalyzed Cross-Coupling (The Montchamp Reaction)
Developed extensively by Jean-Luc Montchamp, this method allows for the direct arylation or alkylation of hypophosphorous acid salts, bypassing the need for toxic chlorophosphines.
-
Reagents: Anilinium hypophosphite, Aryl/Alkenyl Halide.[4]
-
Catalyst:
or with Solphos/Xantphos ligands. -
Significance: It enables the synthesis of H-phosphinic acids (
), which retain a reactive P-H bond for a second functionalization, allowing the creation of unsymmetrical phosphinates ( ).
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways for Phosphinic Acid functionalization. The P(III) tautomer is the reactive species trapped in Pd-catalysis.
Medicinal Chemistry: The Transition State Analogue (TSA)
The most potent application of phosphinic chemistry lies in Transition State Analogue design, particularly for Zinc-Metalloproteases (e.g., ACE, MMPs, Neprilysin).
The Mechanism of Inhibition
Proteolysis of a peptide bond proceeds through a high-energy, tetrahedral gem-diol intermediate.[5]
-
Geometry: The phosphinic moiety (
) is a stable tetrahedral structure that mimics the geometry of this transient intermediate.[5][6] -
Chelation: The phosphinyl oxygen acts as a monodentate or bidentate ligand, coordinating the catalytic Zinc ion (
) in the enzyme active site, displacing the water molecule required for hydrolysis. -
Result: The enzyme is "frozen" in the transition state, resulting in nanomolar or sub-nanomolar inhibition (
).
Case Study: Fosinopril
Fosinopril is a prodrug ACE inhibitor containing a phosphinic acid moiety. Unlike carboxylate or thiol-based inhibitors, the phosphinic group allows for specific hydrophobic interactions in the
Experimental Protocol: Pd-Catalyzed Synthesis of Phenylphosphinic Acid
Objective: Synthesis of Phenylphosphinic Acid (
Reagents & Materials
-
Substrate: Iodobenzene (1.0 equiv, 10 mmol)
-
Phosphorus Source: Anilinium Hypophosphite (1.2 equiv) [Prepared by mixing equimolar H3PO2 (50% aq) and Aniline]
-
Catalyst: Palladium(II) Acetate (
, 2 mol%)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ligand: Xantphos (2 mol%) or dppp
-
Base: Triethylamine (
, 3.0 equiv) -
Solvent: DMF (Degassed)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a flame-dried Schlenk flask under Argon, dissolve
and Xantphos in DMF. Stir for 15 minutes at Room Temperature (RT) to generate the active species (solution turns yellow/orange). -
Reagent Addition: Add Anilinium Hypophosphite, Iodobenzene, and Triethylamine to the reaction vessel.
-
Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by
NMR.-
Checkpoint: Disappearance of the
signal ( ppm, t) and appearance of the Phenylphosphinic acid signal ( ppm, d, Hz).
-
-
Workup:
-
Cool to RT and dilute with Ethyl Acetate (EtOAc).
-
Acidify with 1M HCl to pH 1 (converts the salt to the free acid).
-
Extract the aqueous layer with EtOAc (
). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallization from Hexanes/Acetone or Flash Chromatography (MeOH/DCM gradient).
Catalytic Cycle Visualization
Figure 2: The catalytic cycle for P-C bond formation. Note that the Ligand Exchange step relies on the P(III) tautomer displacing the halide.
References
-
Montchamp, J. L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis.Accounts of Chemical Research .
-
Dive, V., et al. (2004). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors.[2]Current Organic Chemistry .
-
Bravo-Altamirano, K., & Montchamp, J. L. (2006).[7][8] Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols.[7][8]Organic Letters .
-
Deprèle, S., & Montchamp, J. L. (2001).[3][4] Triethylborane-Initiated Room Temperature Radical Addition of Hypophosphites to Olefins.[3][4]Journal of Organic Chemistry .[9]
-
Guthrie, J. P. (1979). Tautomerization equilibria for phosphorous acid and its ethyl esters...Canadian Journal of Chemistry .
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
- 4. Montchamp [personal.tcu.edu]
- 5. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols [organic-chemistry.org]
- 8. Palladium-catalyzed dehydrative allylation of hypophosphorous acid with allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite [organic-chemistry.org]
Solubility and Physicochemical Characterization of Butylphosphinic Acid
The following technical guide details the solubility, physicochemical properties, and experimental handling of butylphosphinic acid and its related congeners.
Technical Guide for Process Chemistry & Formulation
Executive Summary & Molecular Identity
In the domain of organophosphorus chemistry, nomenclature often leads to ambiguity. Before addressing solubility, it is critical to distinguish between the three distinct "butyl" phosphorus acids encountered in research and industry.
This guide primarily focuses on n-Butylphosphonic acid (the most commercially prevalent stable solid often colloquially referred to as "butylphosphinic") while providing specific data for the true n-Butylphosphinic acid (a reactive intermediate) where applicable.
| Compound Name | Structure | CAS No. | State (RT) | Key Characteristic |
| n-Butylphosphonic acid | 3321-64-0 | Crystalline Solid | Stable, strong H-bonding, commercial standard. | |
| n-Butylphosphinic acid | 14684-25-4 | Oil / Low-melt Solid | P-H bond is reactive (reducing); often an intermediate. | |
| Dibutylphosphinic acid | 1753-19-1 | Solid | More lipophilic; common extractant. |
Core Solubility Insight:
Butylphosphonic acid exhibits amphiphilic duality . The butyl chain provides limited van der Waals potential for non-polar interaction, while the phosphonic acid head group (
Molecular Architecture & Solvation Mechanisms
The Hydrogen Bonding Network
In the solid state and non-polar solutions, butylphosphonic acid exists as stable dimers or oligomers .
-
Non-Polar Solvents (Toluene, Hexane): Dissolution requires energy to break the intermolecular H-bonds of the crystal lattice ($ \Delta H_{lat} > 0 $). The solvent cannot effectively solvate the polar head, leading to low solubility at room temperature.
-
Polar Protic Solvents (Water, Methanol): The solvent acts as both an H-bond donor and acceptor, disrupting the acid dimers and fully solvating the phosphonyl group. This process is thermodynamically favorable ($ \Delta G_{sol} < 0 $).
Diagram: Solvation Dynamics
The following diagram illustrates the competitive interaction between solute-solute dimerization and solute-solvent solvation.
Caption: Transition of butylphosphonic acid from solid lattice to solvated states. Non-polar solvents favor dimers; polar solvents favor monomers/ions.
Solubility Profile & Data
The following data aggregates experimental observations for n-Butylphosphonic acid (CAS 3321-64-0) .
Quantitative & Qualitative Solubility Table
| Solvent Class | Specific Solvent | Solubility Rating | Conc. (Approx) | Temperature | Notes |
| Polar Protic | Water | High | > 36 g/L | 25°C | Forms acidic solution (pKa ~2.6). |
| Methanol | High | > 100 g/L | 25°C | Excellent solvent for recrystallization. | |
| Ethanol | High | > 50 g/L | 25°C | Common carrier for SAM formation. | |
| Polar Aprotic | DMSO | High | > 100 g/L | 25°C | Used for NMR stock solutions. |
| Acetone | Moderate | ~10-30 g/L | 25°C | Solubility increases significantly with heat. | |
| Chlorinated | Dichloromethane | Moderate | ~10-50 g/L | 25°C | Good for extraction from acidified aqueous phase. |
| Chloroform | Moderate | ~10-50 g/L | 25°C | Standard NMR solvent ( | |
| Non-Polar | Toluene | Low | < 5 g/L | 25°C | Soluble when hot (>80°C). Used for crystallization. |
| Hexane | Insoluble | < 0.1 g/L | 25°C | Anti-solvent for precipitation. | |
| Diethyl Ether | Low | < 1 g/L | 25°C | Often used to wash crude solids. |
Thermodynamic Considerations
-
Enthalpy of Solution ($ \Delta H_{sol} $): Dissolution in water is slightly exothermic due to strong hydration of the phosphonyl group. Dissolution in toluene is endothermic; therefore, solubility in aromatic hydrocarbons is highly temperature-dependent .
-
Partition Coefficient (LogP): The LogP is approximately -0.3 to 0.5 (depending on ionization state). This indicates a preference for the aqueous phase at neutral pH, but extraction into organic phases (DCM/Ethyl Acetate) is efficient at pH < 1 (where the molecule is fully protonated).
Experimental Protocols
Protocol A: Purification via Recrystallization
This protocol exploits the steep solubility curve in toluene or ethyl acetate.
-
Dissolution: Suspend crude butylphosphonic acid in Toluene (10 mL per gram of solid).
-
Heating: Heat the mixture to reflux (110°C) with vigorous stirring. The solid should dissolve completely. If not, add small aliquots of Ethanol (dropwise) until clear.
-
Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble mechanical impurities.
-
Cooling: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.
-
Isolation: Collect the white crystalline needles via vacuum filtration. Wash with cold Hexane (in which the acid is insoluble) to remove residual toluene.
-
Drying: Dry under high vacuum (< 1 mbar) at 40°C to remove solvent traces.
Protocol B: Solubility Determination (Saturation Method)
For generating precise data for a specific solvent system:
-
Preparation: Add excess solid acid to 5 mL of the target solvent in a crimp-top vial.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Sampling: Centrifuge to pellet undissolved solids.
-
Quantification:
-
Gravimetric: Evaporate a known volume of supernatant and weigh the residue.
-
Titration: Titrate an aliquot with 0.1 M NaOH using phenolphthalein indicator (Diprotic acid: 2 equivalents of base).
-
Applications & Solvent Selection Workflow
Solvent Selection Decision Tree
Use this logic to select the appropriate solvent for your application.
Caption: Strategic solvent selection based on process requirements.
Specific Applications
-
Surface Modification (SAMs): Ethanol is the standard solvent (1-5 mM concentration) for coating metal oxides (Al, Ti, Mg). The protic nature of ethanol aids in the hydrolysis/condensation mechanism with surface hydroxyls.
-
Extraction: To extract butylphosphonic acid from water, acidify the aqueous phase to pH < 1 using HCl. This suppresses ionization ($ \text{BuPO}_3\text{H}^- \to \text{BuPO}_3\text{H}_2 $), making the species neutral and extractable into Dichloromethane or Ethyl Acetate .
References
-
Chemical Identity & Properties
- Synthesis & Catalysis: Montchamp, J.-L. "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis." Accounts of Chemical Research (2014). (Context on H-phosphinic acid synthesis).
-
Structural Characterization
-
Surface Modification Applications
-
Yang, C.-W., et al. "Hydrothermal treatment and butylphosphonic acid derived self-assembled monolayers for improving the surface chemistry and corrosion resistance of AZ61 magnesium alloy." Scientific Reports (2017). Link
-
Sources
Theoretical Calculations for Butylphosphinic Acid Stability: A Computational Framework
Executive Summary
Butylphosphinic acid (BPA,
This technical guide outlines a rigorous computational framework to predict BPA stability. It moves beyond standard geometry optimizations to focus on Transition State Theory (TST) and intrinsic reaction coordinates (IRC) that define the molecule's shelf-life and reactivity under stress.
Part 1: Theoretical Framework & Stability Mechanisms
To accurately model BPA, one must understand that "stability" is not a single value but a competition between three distinct failure modes. Your calculations must address each independently.
The Tautomeric Equilibrium (The "Achilles' Heel")
Unlike fully oxidized phosphonic acids (
-
Form A (Stable):
— Tetrahedral, P(V)-like character. -
Form B (Reactive):
— Trigonal pyramidal, P(III) character with a lone pair.
Why calculate this? Form B is the gateway to oxidation. Air oxidation does not occur directly on the P-H bond of Form A; it requires the lone pair of Form B. The energy barrier of this H-shift dictates oxidative stability.
Disproportionation (Thermal Instability)
At elevated temperatures, phosphinic acids undergo self-redox reactions (disproportionation) to form a primary phosphine and a phosphonic acid:
Anhydride Formation (Condensation)
Reversible thermal dehydration leads to P-O-P anhydride linkages. This is thermodynamically driven by entropy (release of water) but kinetically hindered by the steric bulk of the butyl group.
Part 2: Computational Methodology
Do not use default settings. Organophosphorus chemistry requires specific treatment of diffuse functions and dispersion forces.
Level of Theory Selection
| Component | Recommendation | Rationale |
| Functional | M06-2X or | Standard B3LYP fails to accurately describe reaction barrier heights and non-covalent interactions (dispersion) of the butyl chain [1]. M06-2X is the gold standard for main-group thermochemistry. |
| Basis Set | 6-311++G(2d,2p) | Phosphorus requires polarization functions (d) to describe the P=O bond and diffuse functions (++) to model the lone pair in the tautomer. |
| Solvation | SMD (Solvation Model based on Density) | Use SMD over PCM. BPA is often used in solution; implicit solvation stabilizes the zwitterionic character of transition states. |
| Frequency | Harmonic + Anharmonic | Essential for verifying Transition States (1 imaginary frequency) and calculating Zero-Point Energy (ZPE). |
The Calculation Protocol (Step-by-Step)
Step A: Conformational Search
The butyl chain (
-
Action: Perform a relaxed potential energy surface (PES) scan on the
dihedral angle. -
Goal: Identify the global minimum to prevent "garbage-in" energy values.
Step B: Tautomerization Barrier (The Critical Metric) You must locate the Transition State (TS) for the proton transfer from P to O.
-
Reactant: Optimize
. -
Product: Optimize
. -
TS Search: Use the QST3 (Quadratic Synchronous Transit) method.
-
Input: Reactant geometry, Product geometry, and a Guess TS (usually a 3-membered P-H-O ring).
-
-
Validation: The TS must have exactly one imaginary frequency corresponding to the H-atom vector shifting from P to O.
Step C: Bond Dissociation Energy (BDE)
To assess radical stability (oxidative degradation):
-
Note: Open-shell calculations (UB3LYP or UM06-2X) are required for the radicals. Check
values to ensure spin contamination is < 10%.
Part 3: Visualization of Pathways
Pathway 1: Tautomerism & Oxidation
This diagram illustrates the logical flow from the stable precursor to the oxidative failure mode.
Figure 1: The oxidative instability pathway of Butylphosphinic acid is gated by the tautomerization energy barrier.
Pathway 2: Computational Workflow
This workflow ensures self-validating results.
Figure 2: Standardized computational protocol for validating organophosphorus stability.
Part 4: Experimental Validation (Grounding the Theory)
Theoretical values must be benchmarked against physical data.
1. TGA (Thermogravimetric Analysis) Correlation
-
Theory: Calculate the activation energy (
) for anhydride formation ( ). -
Experiment: Run TGA at multiple heating rates (5, 10, 20 °C/min). Use the Kissinger method to extract experimental
from the decomposition onset temperature. -
Success Criterion: Theoretical
should be within ±3 kcal/mol of the TGA-derived value.
2. NMR Validation of Tautomerism
-
Theory: Calculate the chemical shift shielding tensors (GIAO method) for the P-H proton.
-
Experiment:
coupled NMR shows a doublet ( ) for the P(V) form. The absence of a P(III) signal confirms the high energy barrier predicted by DFT [2].
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link
-
Keglevich, G. (2017). Organophosphorus Chemistry: From Molecules to Applications. Current Organic Chemistry. Link
-
Guthrie, J. P. (1979).[1] Tautomerization equilibria for phosphorous acid and its ethyl esters. Canadian Journal of Chemistry, 57(2), 236-239. Link
-
Stockman, R. A., et al. (2023). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers. ACS Omega, 8(42), 39256–39266. Link
Sources
The Initial Characterization of Novel Butylphosphinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Untapped Potential of Butylphosphinic Acids
In the landscape of modern drug discovery and materials science, the phosphinic acid moiety has emerged as a compelling structural motif. These organophosphorus compounds, characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two carbon atoms, offer a unique combination of steric and electronic properties. Their ability to act as transition-state analogues for hydrolytic enzymes has cemented their importance in the development of potent enzyme inhibitors.[1][2] This guide provides a comprehensive framework for the initial synthesis and characterization of a novel series of butylphosphinic acid derivatives, intended to equip researchers with the foundational knowledge and practical protocols to explore this promising chemical space.
This document deviates from a rigid template, instead presenting a logical and experimentally-driven workflow that mirrors the process of bringing a new chemical entity from conceptualization to preliminary biological assessment. As your guide, I will not only detail the "how" but, more importantly, the "why" behind each experimental choice, grounding our exploration in established scientific principles and field-proven insights.
I. Synthesis of Novel Butylphosphinic Acid Derivatives: Building the Foundation
The journey into the chemical and biological properties of any new compound class begins with its synthesis. The choice of synthetic route is paramount, as it dictates not only the feasibility of producing the target molecules but also the ease of purification and the potential for structural diversification. For butylphosphinic acid derivatives, several robust methods are at our disposal.
A. Strategic Approaches to Butylphosphinic Acid Synthesis
The synthesis of dialkylphosphinic acids, including those with butyl substituents, can be broadly categorized into methods for preparing symmetrical and unsymmetrical derivatives.
1. Symmetrical di-n-butylphosphinic acid:
A prevalent method for the synthesis of symmetrical dialkylphosphinic acids is the free radical addition of an olefin to hypophosphorous acid or its salts.[3][4] This approach is particularly effective for producing di-n-butylphosphinic acid.
2. Unsymmetrical Butylphosphinic Acids:
For the synthesis of unsymmetrical derivatives, where one substituent is a butyl group and the other is a different alkyl or aryl group, a two-step approach is often necessary.[5] This typically involves the initial synthesis of a monoalkylphosphinic acid, which is then reacted with a different olefin.[5]
B. Experimental Protocol: Microwave-Assisted Synthesis of di-n-butylphosphinic acid
This protocol outlines a microwave-assisted synthesis, which often provides higher yields and shorter reaction times compared to conventional heating.[6]
Materials:
-
1-Butene
-
Sodium hypophosphite (NaH2PO2)
-
Di-tert-butyl peroxide (DTBP) (initiator)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
4% Sodium hydroxide solution
-
10% Sulfuric acid solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 1-butene, sodium hypophosphite, acetic acid, and THF.
-
Add the initiator, di-tert-butyl peroxide.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 135°C and the reaction time to 4 hours, with magnetic stirring.
-
After the reaction is complete and the vessel has cooled, remove the solvent and any unreacted 1-butene by rotary evaporation.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, 4% sodium hydroxide solution, 10% sulfuric acid solution, and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude di-n-butylphosphinic acid.
-
Purification can be achieved by column chromatography or crystallization.
Causality of Experimental Choices:
-
Microwave Irradiation: This technique accelerates the rate of reaction by efficiently and uniformly heating the reaction mixture, often leading to cleaner reactions and higher yields in a shorter time frame.[6]
-
Free Radical Initiator (DTBP): The peroxide initiator is essential for the homolytic cleavage that generates the initial radicals, which then propagate the chain reaction of olefin addition to the phosphorus center.[3]
-
Acid/Base Washes: The purification sequence is designed to remove unreacted starting materials and byproducts. The sodium hydroxide wash removes acidic impurities, while the sulfuric acid wash removes basic impurities.
II. Physicochemical Characterization: Unveiling the Molecular Identity
Once synthesized, a rigorous physicochemical characterization is imperative to confirm the structure, purity, and properties of the novel butylphosphinic acid derivatives. A combination of spectroscopic and analytical techniques provides a comprehensive molecular fingerprint.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For organophosphorus molecules, a combination of ¹H, ¹³C, and ³¹P NMR experiments is essential. The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, provides a direct window into the chemical environment of the phosphorus atom.[7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified butylphosphinic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ³¹P frequency.
-
-
Parameter Setup:
-
Load a standard ³¹P NMR parameter set. A proton-decoupled experiment is typically performed initially to obtain a simple spectrum with singlets for each unique phosphorus environment.
-
Set the spectral width to encompass the expected chemical shift range for phosphinic acids (typically -50 to 150 ppm).
-
Use a sufficient relaxation delay (d1) of 2-5 seconds to allow for full relaxation of the ³¹P nuclei.
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (a preliminary experiment with 64 scans is often sufficient).
-
-
Acquisition: Start the data acquisition.
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
B. High-Resolution Mass Spectrometry (HRMS): The Exact Mass
HRMS provides the accurate mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a novel compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for phosphinic acids.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as a methanol:water mixture.[8]
-
Instrument Calibration: Calibrate the time-of-flight (TOF) mass spectrometer using a known calibration standard to ensure high mass accuracy.[8]
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
-
Ionization and Detection:
-
Apply a high voltage to the ESI needle to generate an aerosol of charged droplets.
-
Optimize the source parameters (e.g., capillary voltage, drying gas flow, and temperature) to achieve a stable signal.
-
Detect the ions in the TOF mass analyzer.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode).
-
Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.
-
C. Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[9]
-
Crystal Growth: Grow single crystals of the butylphosphinic acid derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[10]
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
III. Preliminary Biological Evaluation: Gauging the Potential
With the structure and purity of the novel butylphosphinic acid derivatives confirmed, the next logical step is to assess their biological activity. The choice of assays will be guided by the intended application of the compounds. Given the known biological activities of phosphinic acids, initial screening often focuses on enzyme inhibition, cytotoxicity, and antimicrobial effects.
A. Enzyme Inhibition Assay: A Focus on Metalloproteases
Phosphinic acids are well-established inhibitors of metalloproteases, where the phosphinate group coordinates to the active site metal ion, mimicking the tetrahedral transition state of peptide bond hydrolysis. The following is a generalized protocol for a colorimetric enzyme inhibition assay.
-
Materials:
-
Purified metalloprotease (e.g., thermolysin, aminopeptidase)
-
Substrate that produces a colorimetric or fluorometric signal upon cleavage
-
Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)
-
Novel butylphosphinic acid derivatives (test compounds)
-
Known inhibitor (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compounds and controls in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compounds and controls to the wells.
-
Add the enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
B. Cytotoxicity Assay: Assessing Cellular Effects
It is crucial to evaluate the potential toxicity of new compounds to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability.[2][3]
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Novel butylphosphinic acid derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the butylphosphinic acid derivatives for a specified time (e.g., 24 or 48 hours).
-
After the incubation period, add the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
C. Antibacterial Susceptibility Testing: Exploring Antimicrobial Potential
To investigate if the novel compounds have antibacterial activity, the minimum inhibitory concentration (MIC) can be determined using a broth microdilution method.[7]
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (MHB)
-
Novel butylphosphinic acid derivatives
-
Known antibiotic (positive control)
-
96-well microplate
-
-
Procedure:
-
Prepare a standardized bacterial inoculum.
-
In a 96-well plate, perform serial dilutions of the test compounds and controls in MHB.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
IV. Data Presentation and Visualization
For clarity and ease of interpretation, quantitative data should be summarized in tables, and complex workflows and relationships should be visualized using diagrams.
Quantitative Data Summary
| Compound ID | Molecular Formula | Exact Mass [M-H]⁻ (Calculated) | Exact Mass [M-H]⁻ (Found) | ³¹P NMR (ppm) | Enzyme IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | MIC (µg/mL) |
| BPA-001 | C₈H₁₉O₂P | 177.1044 | 177.1042 | 55.2 | 1.5 | >100 | 64 |
| BPA-002 | C₁₀H₂₃O₂P | 205.1357 | 205.1355 | 52.8 | 0.8 | 85.3 | 32 |
Visualizations
Caption: Workflow for the initial characterization of novel butylphosphinic acid derivatives.
Caption: Logic of the enzyme inhibition assay for butylphosphinic acid derivatives.
V. Conclusion and Future Directions
This guide has provided a comprehensive, yet flexible, framework for the initial synthesis and characterization of novel butylphosphinic acid derivatives. By following the outlined experimental protocols and understanding the rationale behind them, researchers can confidently generate and validate new chemical entities within this promising class of compounds. The preliminary biological data obtained from these initial screens will serve as a critical decision-making point for further drug development efforts, including lead optimization, in vivo efficacy studies, and detailed mechanistic investigations. The versatility of the phosphinic acid scaffold ensures that the exploration of its derivatives will continue to be a fruitful endeavor in the quest for new therapeutic agents and advanced materials.
References
-
Antimicrobial susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Nature Protocols. Retrieved March 2, 2026, from [Link]
-
Yuan, C., et al. (2018). Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction. RSC Advances, 8(29), 16149-16156. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Liao, W., et al. (2017). Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. Journal of Visualized Experiments, (128), e56398. [Link]
-
Vassiliou, S., et al. (2021). Phosphinic acid-based enzyme inhibitors. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 299-307. [Link]
-
Xie, F., et al. (2014). Dialkyl phosphinic acids: Synthesis and applications as extractant for nickel and cobalt separation. Minerals Engineering, 60, 45-50. [Link]
- Babb, D. A., et al. (2006). Process for the preparation of highly purified, dialkyl phosphinic acids. U.S. Patent No. 7,049,463 B2. Washington, DC: U.S.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications, 10(2), 1603-1611. [Link]
-
Jiracek, J., et al. (2000). Phosphinic acid compounds in biochemistry, biology and medicine. Current Medicinal Chemistry, 7(6), 619-644. [Link]
-
Berlicki, Ł., et al. (2014). Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases. Journal of Medicinal Chemistry, 57(18), 7595-7608. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols, 4(1), 102026. [Link]
-
Gross, M. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1831-1851. [Link]
-
Selective Esterification of Phosphonic Acids. (2018). Molecules, 23(11), 2933. [Link]
-
Phosphonic and Phosphinic Acid Derivatives as Novel Tyrosinase Inhibitors: Kinetic Studies and Molecular Docking. (2019). Molecules, 24(14), 2616. [Link]
-
Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. (2016). Analytical Chemistry, 88(3), 1848-1854. [Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). Bruker. Retrieved March 2, 2026, from [Link]
-
Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. [Link]
-
NMR Data Acquisition and Processing Procedure. (n.d.). University of Houston. Retrieved March 2, 2026, from [Link]
-
Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA. Retrieved March 2, 2026, from [Link]
-
Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. (n.d.). SciSpace. Retrieved March 2, 2026, from [Link]
-
PHOSPHINIC ACID SYNTHESIS. (1995). University of Kent. Retrieved March 2, 2026, from [Link]
-
High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants. (2015). Analytical and Bioanalytical Chemistry, 407(10), 2745-2755. [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014). In Metal-Organic Frameworks. [Link]
-
ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs. (n.d.). European Network of Forensic Science Institutes. Retrieved March 2, 2026, from [Link]
-
Dynamically chiral phosphonic acid-type metallo-β-lactamase inhibitors. (2025). Communications Chemistry, 8(1), 119. [Link]
-
HIGH RESOLUTION MASS SPECTROMETRY BASED TECHNIQUES AT THE CROSSROADS OF THE ANALYSIS OF CONTAMINANTS AND METABOLITES IN PLANTS. (n.d.). Digital.CSIC. Retrieved March 2, 2026, from [Link]
-
Determination of Nine Organophosphorus Pesticides in Medicinal Plant Raw Materials by High Resolution HPLC–MS/MS. (2024). Journal of Analytical Chemistry, 79(8), 1098-1107. [Link]
-
Kafarski, P., & Lejczak, B. (1991). Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. [Link]
-
Single-crystal X-ray Diffraction. (2018). Carleton College. Retrieved March 2, 2026, from [Link]
-
Highly Potent Phosphinic HIV-1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies. (2025). ACS Omega. [Link]
-
Synthesis of Novel γ-Carbon-Substituted Dialkylphosphinic Acids (P355/P227-355): Unraveling Structural Symmetry Effects on Middle Rare Earth Separation and Extraction Mechanism. (2025). Molecules, 30(22), 5035. [Link]
-
A New Synthesis of Unsymmetrical Phosphinic Acids. (1953). Journal of the American Chemical Society, 75(13), 3141-3143. [Link]
-
A method for the synthesis of unsymmetric bisphosphoric analogs of α-amino acids. (2023). RSC Advances, 13(28), 19283-19293. [Link]
-
Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. (2025). Molecules, 30(2), 488. [Link]
-
Phosphinate or phosphinic acid derivative synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]
-
Computer-Aided Analysis and Design of Phosphonic and Phosphinic Enzyme Inhibitors as Potential Drugs and Agrochemicals. (2005). Current Medicinal Chemistry, 12(28), 3329-3344. [Link]
-
31P NMR Data Acquisition. (2024). Georgia State University. Retrieved March 2, 2026, from [Link]
-
TUTORIAL: 1D 1H-COUPLED 31P SPECTRUM. (n.d.). Northwestern University. Retrieved March 2, 2026, from [Link]
-
NMR data acquisition. (n.d.). University of Ioannina. Retrieved March 2, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature. Retrieved March 2, 2026, from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved March 2, 2026, from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics, 11(11), 1541. [Link]
-
Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). (2026). Crystal Pharmatech. Retrieved March 2, 2026, from [Link]
-
Strategies for the asymmetric synthesis of H-phosphinate esters. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved March 2, 2026, from [Link]
Sources
- 1. Phosphinic acid compounds in biochemistry, biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. US7049463B2 - Process for the preparation of highly purified, dialkyl phosphinic acids - Google Patents [patents.google.com]
- 5. Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Butylphosphinic Acid in Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Chemical Rationale
Butylphosphinic acid (BPA) and its derivatives represent a highly versatile class of organophosphorus building blocks in modern organic synthesis. Characterized by the presence of a stable phosphorus-carbon (P-C) bond and a reactive phosphorus-hydrogen (P-H) bond, BPA exists in an equilibrium between its pentavalent phosphinoxide (P(V)) and trivalent phosphonous acid (P(III)) tautomers[1].
In drug development, the butylphosphinic acid moiety is frequently utilized as a metabolically stable, lipophilic bioisostere for carboxylic acids. This substitution is particularly prominent in the design of
This guide details the mechanistic rationale, pharmacological applications, and self-validating synthetic protocols for utilizing butylphosphinic acid in advanced organic workflows.
Mechanistic Applications in Drug Discovery
Design of GABA Receptor Antagonists
The structural flexibility of GABA allows it to adopt multiple conformations, activating different receptor subtypes (
A landmark application of this chemistry is the synthesis of SGS742 (CGP36742) , chemically known as (3-aminopropyl)(n-butyl)phosphinic acid. SGS742 was the first
Caption: SGS742 competitive antagonism at the GABAB receptor and downstream signaling restoration.
The Phospha-Mannich Reaction
To synthesize
Caption: Mechanistic workflow of the Phospha-Mannich reaction using butylphosphinic acid.
Quantitative Data Presentation
The substitution of carboxylic acids with butylphosphinic acid dramatically alters the pharmacological profile of the resulting compounds. The table below summarizes the receptor binding affinities of key butylphosphinic acid derivatives compared to standard reference compounds.
| Compound Name | Chemical Description | Primary Target | Clinical / Research Status | |
| SGS742 | (3-aminopropyl)(n-butyl)phosphinic acid | 38 | Phase II Clinical Trials (Cognition)[2][5] | |
| (S)-4-ACPBPA | (4-aminocyclopenten-1-yl)-butylphosphinic acid | Highly Potent (Selective) | Preclinical (Myopia, Memory)[2] | |
| TPMPA (Ref) | 1,2,5,6-tetrahydropyridin-4-yl-methylphosphinic acid | 2.1 | Standard |
Validated Experimental Protocols
Protocol A: Orthosilicate-Mediated Esterification of Butylphosphinic Acid
Scientific Rationale: Direct esterification of phosphinic acids with alcohols is thermodynamically disfavored due to the generation of water. To bypass this, we utilize orthosilicates (e.g., tetrabutyl orthosilicate). The orthosilicate acts as both the alkylating agent and a water scavenger, driving the reaction to completion through the irreversible formation of silica[6].
Materials:
-
Butylphosphinic acid (1.0 eq, rigorously dried)
-
Tetrabutyl orthosilicate (1.2 eq)
-
Anhydrous Toluene (0.5 M relative to substrate)
-
Argon atmosphere
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon for 15 minutes.
-
Reagent Addition: Suspend butylphosphinic acid (10 mmol) in anhydrous toluene (20 mL). Add tetrabutyl orthosilicate (12 mmol) dropwise via syringe at room temperature.
-
Causality Check: The dropwise addition prevents localized exothermic spikes that could lead to the premature polymerization of the orthosilicate.
-
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 110°C) under continuous Argon flow for 12-16 hours.
-
In-Process Validation: Monitor the reaction via
NMR. The starting butylphosphinic acid typically resonates around 35-40 ppm, whereas the resulting butyl butylphosphinate will shift downfield to approximately 45-50 ppm. Proceed to workup only when the starting material peak is <5%. -
Workup & Isolation: Cool the mixture to room temperature. The precipitated silica byproducts are removed via vacuum filtration through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude ester is purified via fractional distillation under high vacuum to yield pure butyl butylphosphinate as a colorless oil.
Protocol B: Multicomponent Phospha-Mannich Synthesis of -Aminoalkyl(butyl)phosphinic Acids
Scientific Rationale: This protocol constructs the P-C-N linkage essential for GABA analogs. We utilize acidic conditions to accelerate the P(V)
Materials:
-
Butylphosphinic acid (1.0 eq)
-
Aldehyde (e.g., benzaldehyde or aliphatic aldehyde) (1.1 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Imine Formation: In a dry flask, dissolve the primary amine (5.5 mmol) and the aldehyde (5.5 mmol) in 10 mL of glacial acetic acid. Stir at room temperature for 30 minutes to allow the complete formation of the iminium intermediate.
-
Nucleophile Addition: Add butylphosphinic acid (5.0 mmol) in one portion to the stirring solution.
-
Causality Check: Acetic acid serves a dual purpose: it acts as a solvent that readily dissolves all components, and it provides the protic environment necessary to catalyze the tautomerization of butylphosphinic acid into its reactive P(III) form.
-
-
Reaction Execution: Heat the mixture to 80°C for 6 hours. The reaction progress can be monitored by TLC (using a highly polar eluent, e.g.,
:MeOH:NH_4OH 80:18:2) and visualized with ninhydrin stain. -
Workup: Cool the reaction to room temperature and remove the acetic acid under reduced pressure (co-evaporate with toluene to aid removal).
-
Crystallization (Self-Validation): Triturate the resulting viscous oil with cold acetone or diethyl ether. The
-aminoalkyl(butyl)phosphinic acid will typically precipitate as a white zwitterionic solid. Filter and wash with cold ether. -
Characterization: Confirm the structure via
NMR (expected shift 30-45 ppm depending on substitution) and mass spectrometry (ESI+).
References
- "Product Class 8: Alkylphosphonous Acids and Derivatives" - Thieme Connect.
- "Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology" - PMC.
- "KR20190122722A - Method for preparing methyl phosphinic acid butyl ester" - Google Patents.
- "Phospha-Mannich reactions of phosphonous acids RP(OH)2 and their derivatives" - ResearchGate.
- "GABA, from chemistry, conformations, ionotropic receptors, modulators, epilepsy, flavonoids, and stress to neuro" - Semantic Scholar.
- "SGS742: The first GABA B receptor antagonist in clinical trials" - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR20190122722A - Method for preparing methyl phosphinic acid butyl ester - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: The Emerging Role of Butylphosphinic Acid as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A New Frontier in Ligand Design
The architecture of ligands in homogeneous catalysis is a cornerstone of modern synthetic chemistry, profoundly influencing the efficiency, selectivity, and stability of metal catalysts. For decades, the field has been dominated by electron-rich, trivalent phosphorus (P(III)) compounds, such as trialkylphosphines and biarylphosphines.[1][2] These ligands excel at stabilizing low-valent metal centers and facilitating key steps in catalytic cycles like oxidative addition.[3][4]
However, the catalytic landscape is expanding to include pentavalent phosphorus (P(V)) species, such as phosphine oxides and phosphinic acids. Initially often dismissed as deactivated byproducts of P(III) ligand oxidation, these compounds are now being recognized for their own unique ligating properties. Butylphosphinic acid, with its combination of steric bulk from the butyl groups and distinct electronic profile, represents an intriguing candidate in this emerging class. This guide provides a technical overview and a detailed protocol for leveraging butylphosphinic acid as a ligand in the context of the palladium-catalyzed Suzuki-Miyaura coupling, a fundamental tool for C-C bond formation.[5][6]
The Scientific Rationale: Why Consider a P(V) Ligand?
The efficacy of a ligand is determined by its steric and electronic properties. While traditional P(III) phosphines are strong σ-donors, P(V) species like butylphosphinic acid offer a different paradigm.
-
Steric Influence: The butyl groups provide significant steric hindrance around the metal center. This bulk can be advantageous, promoting the reductive elimination step—often the final, product-forming step in a cross-coupling cycle—and helping to stabilize the catalytically active monoligated palladium species.[3][4]
-
Electronic Properties & Stability: The P=O bond in phosphinic acids alters the electronic nature compared to phosphines. While less electron-donating than their P(III) counterparts, they can form highly stable complexes. There is evidence that in some systems, the oxidation of a phosphine to a phosphine oxide is necessary to generate the most active catalyst, highlighting the potential for P(V) species to be crucial players.[7]
-
In Situ Formation and Precatalyst Activation: Palladium(II) salts like Pd(OAc)₂ are common and stable catalyst precursors.[7] For the catalytic cycle to begin, Pd(II) must be reduced to the active Pd(0) state. This reduction can be facilitated by the oxidation of a phosphine ligand.[7] When using a P(V) ligand like butylphosphinic acid from the start, the activation pathway may differ, but the ligand's primary role remains the stabilization of the active Pd(0) species once formed.
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which forms the basis for the subsequent protocol.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Application Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using a palladium acetate/butylphosphinic acid catalytic system.
Causality Behind Choices:
-
Palladium Source: Palladium(II) acetate, Pd(OAc)₂, is an air-stable, common, and cost-effective Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species.[7]
-
Ligand: Di-n-butylphosphinic acid is used. A 2:1 ligand-to-palladium ratio is a common starting point to ensure the formation of a stable L₂Pd(0) complex.[5]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient for activating the boronic acid for transmetalation without causing significant side reactions.
-
Solvent: A mixture of toluene and water provides a biphasic system. Toluene solubilizes the organic substrates and catalyst, while water dissolves the inorganic base and boronate salt, facilitating the transmetalation step.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 99.9% trace metals basis |
| Di-n-butylphosphinic Acid | Ligand | ≥95% |
| Aryl Bromide | Electrophile | As required |
| Arylboronic Acid | Nucleophile | As required |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, ≥99% |
| Toluene | Solvent | Anhydrous, ≥99.8% |
| Deionized Water | Solvent | High purity |
| Anhydrous Magnesium Sulfate | Drying Agent | ≥97% |
| Ethyl Acetate | Extraction Solvent | ACS Reagent Grade |
| Hexanes | Chromatography Eluent | ACS Reagent Grade |
| Schlenk Flask / Reaction Tube | Reaction Vessel | --- |
| Magnetic Stirrer & Stir Bar | Agitation | --- |
| Inert Gas Supply (Argon/Nitrogen) | Atmosphere Control | High purity |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Protocol
Note: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalytically active Pd(0) species.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and di-n-butylphosphinic acid (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum via syringe, add anhydrous toluene (5 mL) followed by degassed deionized water (1 mL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture is typically a biphasic suspension.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours.[5]
-
Work-up: Once the reaction is complete (disappearance of the aryl bromide), cool the mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[5]
Data Interpretation and Troubleshooting
The success of a cross-coupling reaction is highly dependent on the specific substrates and conditions. The following table provides a starting point for optimization and troubleshooting common issues.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient base strength. 3. Reaction temperature too low. | 1. Ensure inert atmosphere; check quality of Pd source and ligand. 2. Switch to a stronger base (e.g., K₃PO₄). 3. Increase temperature in 10 °C increments. |
| Significant Homocoupling | 1. Oxygen contamination leading to boronic acid decomposition. 2. Catalyst decomposition. | 1. Thoroughly degas solvents and maintain a robust inert atmosphere. 2. Increase ligand-to-metal ratio (e.g., to 3:1 or 4:1) to better stabilize the catalyst. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Certain bulky phosphine ligands can promote this side reaction.[8] | 1. Use anhydrous base and solvents; minimize water content. 2. Screen alternative ligands or bases. |
| Incomplete Reaction | 1. Catalyst deactivation over time. 2. Insufficient reaction time. | 1. Increase catalyst loading (e.g., from 2 mol% to 3 mol%). 2. Allow the reaction to run for a longer period (e.g., 24 hours). |
Conclusion
While P(III) phosphines remain the workhorse ligands for palladium-catalyzed cross-coupling, the exploration of P(V) species like butylphosphinic acid opens new avenues for catalyst design and optimization. Their unique steric and electronic profiles may offer advantages in stability and reactivity for specific substrate classes. The provided protocol serves as a robust starting point for researchers to investigate the utility of butylphosphinic acid and related P(V) ligands, contributing to the ever-evolving toolkit of synthetic organic chemistry. As with any catalytic system, empirical optimization is key to unlocking its full potential.
References
- Medlin, J. W., et al. (2025). Support modification by phosphonic acid ligands controls ethylene hydroformylation on single-atom rhodium sites. Catalysis Science & Technology.
- Schwartz, D. K., et al. (2019). Phosphonic Acid Modifiers for Enhancing Selective Hydrodeoxygenation Over Pt Catalysts: The Role of the Catalyst Support. National Laboratory of the Rockies.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. BenchChem.
- Fu, G. C., & Littke, A. F. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Lipshutz, B. H., et al. (n.d.). A new P3N ligand for Pd-catalyzed cross-couplings in water. Semantic Scholar.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition.
- Buchwald, S. L., & Billingsley, K. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- Sigman, M. S., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
- Fey, N., Orpen, A. G., & Harvey, J. N. (n.d.). Building ligand knowledge bases for organometallic chemistry: Computational description of phosphorus(III)-donor ligands and the metal–phosphorus bond.
- van Leeuwen, P. W. N. M. (2012). Phosphorus Ligand Effects in Homogeneous Catalysis and Rational Catalyst Design.
- ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Note: Pharmacological Characterization of GABA-ρ (GABA_C) Receptors Using Butylphosphinic Acid Analogues
Executive Summary & Scientific Rationale
The pharmacological isolation of GABA_C (now formally classified as GABA_A-ρ ) receptors presents a unique challenge in neurophysiology. Unlike the widely distributed GABA_A and GABA_B receptors, GABA_C receptors are resistant to classical blockers like bicuculline and baclofen.[1]
This guide focuses on the critical role of butylphosphinic acid derivatives —specifically CGP36742 (SGS742) and its structural descendants (e.g., cis-3-ACPBPA )—in the study of these receptors.[2][3][4] While the methylphosphinic acid derivative TPMPA is the standard reference antagonist for GABA_C, the butylphosphinic acid class provides a vital tool for studying the structure-activity relationship (SAR) of the ligand-binding domain.
Key Insight: The "butyl" substitution on the phosphinic acid moiety creates a pharmacological bridge. The flexible parent compound (CGP36742) acts as a dual GABA_B/GABA_C antagonist, whereas conformationally restricting this butyl scaffold yields highly selective GABA_C antagonists. Understanding this distinction is essential for interpreting cognitive enhancement data and retinal signal processing.
Mechanism of Action: The Phosphinic Acid Scaffold
GABA_C receptors are ligand-gated chloride channels composed of ρ (rho) subunits.[2][5] The orthosteric binding site accepts GABA zwitterions. Phosphinic acid analogues mimic the GABA structure but replace the carboxylic acid group with a phosphinic acid group, altering the acidity and hydrogen bonding potential.
Comparative Pharmacology
The "role" of the butyl group is best understood by comparing it to the methyl group found in TPMPA.
| Compound | Chemical Name | Primary Target | GABA_C IC50 (Human ρ1) | GABA_B IC50 | Selectivity Profile |
| TPMPA | (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid | GABA_C | ~2.1 µM | > 500 µM | Highly Selective (Standard) |
| CGP36742 | (3-Aminopropyl)-n-butylphosphinic acid | GABA_B & GABA_C | ~62 µM | ~36 µM | Non-Selective (Dual Antagonist) |
| cis-3-ACPBPA | (3-Aminocyclopentanyl)butylphosphinic acid | GABA_C | ~5 µM | > 500 µM | Selective (Optimized Butyl) |
Mechanistic Implication: CGP36742 serves as a competitive antagonist.[1][6] Its moderate potency at GABA_C (IC50 ~60 µM) combined with its GABA_B antagonism means that when used in in vivo memory studies, effects cannot be attributed solely to one receptor. However, in in vitro voltage-clamp studies, it is used to probe the steric tolerance of the ρ-subunit binding pocket.
Signaling Pathway & Antagonism Logic
Figure 1: Dual antagonism mechanism of flexible butylphosphinic acid (CGP36742). Note the simultaneous blockade of metabolic and ionotropic pathways.
Protocol: Electrophysiological Characterization of GABA_C Antagonism
Objective: To determine the IC50 of a butylphosphinic acid derivative on GABA_C receptors while excluding GABA_A and GABA_B contributions.
System: Xenopus laevis oocytes expressing human ρ1 (GABRR1) cDNA. (Note: Oocytes are preferred over mammalian cell lines for this assay due to the absence of endogenous GABA receptors).
Reagents and Preparation
-
Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES (pH 7.5).
-
GABA Stock: 100 mM in water (freshly prepared).
-
Antagonist Stock (CGP36742): Dissolve to 100 mM in ND96.
-
Control Antagonists:
-
Bicuculline (100 µM): To ensure no GABA_A contamination.
-
TPMPA (50 µM): Positive control for GABA_C blockade.
-
Workflow: Two-Electrode Voltage Clamp (TEVC)
Step 1: Baseline Establishment
-
Clamp oocyte at -60 mV .
-
Perfuse ND96 buffer for 2 minutes to establish a stable baseline current.
Step 2: EC50 Determination (GABA)
-
Apply GABA in increasing concentrations (0.1 µM to 100 µM) for 15 seconds.
-
Wash for 3-5 minutes between applications (GABA_C receptors desensitize slowly but require washout).
-
Validation: The current should be non-desensitizing (sustained) compared to GABA_A.
Step 3: Antagonist Application (The "Pre-incubation" Rule)
-
Critical Step: Unlike GABA_A, GABA_C antagonists often have slower association rates.
-
Perfuse the butylphosphinic acid antagonist (e.g., CGP36742) alone for 30-60 seconds before co-applying with GABA.
-
Test Dose: Co-apply GABA (at EC50 concentration, typically 1-2 µM) + Antagonist.
Step 4: Data Acquisition
-
Record the peak current amplitude.
-
Calculate % Inhibition:
.
Experimental Logic Flowchart
Figure 2: TEVC workflow for assaying phosphinic acid antagonists.
Data Analysis and Interpretation
When analyzing data derived from butylphosphinic acid experiments, researchers must account for the "Selectivity Window."
Calculating the IC50
Fit the concentration-response data to the logistic Hill equation:
-
X: Log concentration of antagonist.
-
nH: Hill slope (typically near 1.0 for competitive antagonism).
The Selectivity Ratio
To validate if your butyl-derivative is acting as a useful tool for GABA_C isolation, calculate the selectivity ratio against GABA_B:
-
CGP36742: Ratio
(Equipotent - Poor Tool for isolation). -
cis-3-ACPBPA: Ratio
(Selective - Excellent Tool).
Application Note: If using CGP36742 in tissue slices (e.g., hippocampus or retina), you must include a GABA_B specific blocker (like SCH 50911) to mask the GABA_B component, allowing you to attribute the remaining inhibition to GABA_C.
References
-
Froestl, W., et al. (1995).[7][8] Phosphinic acid analogues of GABA.[6][7][9][10][11][12][13][14] 2. Selective, orally active GABAB antagonists.[4][15] Journal of Medicinal Chemistry. Link
-
Chebib, M., & Johnston, G. A. (2000).[2][3] GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology. Journal of Medicinal Chemistry. Link
-
Chowdhury, S., et al. (2007). Novel γ-Aminobutyric Acid ρ1 Receptor Antagonists; Synthesis, Pharmacological Activity and Structure−Activity Relationships.[4][12] Journal of Medicinal Chemistry. Link
-
Navarro, J. F., et al. (2006). Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents.[8][15] British Journal of Pharmacology.[9][15] Link
-
Hinton, T., et al. (2008). Enantioselective actions of 4-amino-cyclopent-1-enyl phosphinic acid analogues at human GABA_C receptors.[6] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. GABAC Receptors [sigmaaldrich.com]
- 2. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA-rho receptor - Wikipedia [en.wikipedia.org]
- 6. Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for First-Row Transition Metal Extraction Using Butylphosphinic Acid Derivatives
Introduction: The Role of Dialkylphosphinic Acids in Hydrometallurgy
The separation and purification of first-row transition metals are critical processes in hydrometallurgy, essential for recovering valuable metals from ores and recycling secondary resources like spent lithium-ion batteries.[1][2] Among the various techniques available, solvent extraction stands out for its high efficiency and selectivity.[3][4] Organophosphorus compounds, in particular, have been widely adopted as extractants due to their ability to form stable complexes with metal ions.[1][5]
This guide focuses on the application of butylphosphinic acid derivatives, with a primary emphasis on the commercially available and extensively studied extractant, Cyanex® 272. The active component of Cyanex® 272 is bis(2,4,4-trimethylpentyl)phosphinic acid, a branched-chain derivative of butylphosphinic acid.[6][7] This document will provide a detailed overview of the underlying chemical principles, comprehensive experimental protocols for the extraction of various first-row transition metals, and practical insights into process optimization.
The primary mechanism of metal extraction with acidic organophosphorus extractants like Cyanex® 272 is cation exchange, where the acidic proton of the extractant is exchanged for a metal ion.[6] This process is highly dependent on the pH of the aqueous phase, a property that allows for the selective separation of different metals by carefully controlling the acidity of the system.[6][7]
Chemical Principles of Extraction with Butylphosphinic Acids
The extraction of a divalent first-row transition metal ion (M²⁺) by a dialkylphosphinic acid (represented as HA) can be generally described by the following equilibrium reaction:
M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)
Here, (HA)₂ represents the dimeric form of the phosphinic acid extractant in the organic diluent. The selectivity of the extraction process for different metals is governed by the differences in their complex formation constants with the phosphinic acid at a given pH.
The pH at which 50% of a metal is extracted (pH₅₀) is a crucial parameter for evaluating the selectivity of an extractant. A significant difference in the pH₅₀ values for two different metals allows for their efficient separation. For Cyanex® 272, the general order of extraction for several first-row transition metals as a function of increasing pH is:
Fe³⁺ > Zn²⁺ > Cu²⁺ > Mn²⁺ > Co²⁺ > Ni²⁺
This order indicates that at a lower pH, iron (III) will be extracted preferentially, while nickel (II) will require a higher pH for extraction. This pH-dependent selectivity is the cornerstone of designing separation schemes for complex mixtures of these metals.[7]
Visualizing the Extraction Workflow
The following diagram illustrates a typical solvent extraction circuit for the separation of multiple first-row transition metals using a butylphosphinic acid-based extractant.
Caption: Generalized solvent extraction circuit for metal separation.
Comparative Extraction Data for First-Row Transition Metals with Cyanex® 272
The following table summarizes the approximate pH₅₀ values for the extraction of various first-row transition metals using Cyanex® 272, highlighting its selectivity.
| Metal Ion | Approximate pH₅₀ | Notes and References |
| Iron (III) | ~1.5 - 2.5 | Strongly extracted at low pH. Often needs to be removed prior to other metals.[8][9] |
| Zinc (II) | ~3.0 - 4.0 | Extracts at a lower pH than Co and Ni.[10][11] |
| Copper (II) | ~3.5 - 4.5 | Extraction is feasible, but often other extractants are more selective for copper.[10][12] |
| Manganese (II) | ~4.5 - 5.5 | Extracts at a pH close to that of cobalt.[1][2][13] |
| Cobalt (II) | ~5.0 - 6.0 | Efficiently extracted, allowing for excellent separation from nickel.[3][6][14] |
| Nickel (II) | ~7.0 - 8.0 | Requires a significantly higher pH for extraction compared to cobalt.[3][6][10] |
Note: These values are approximate and can vary depending on the experimental conditions such as temperature, ionic strength, and the presence of other complexing agents.
Detailed Experimental Protocols
Protocol 1: General Procedure for Batch Solvent Extraction
This protocol outlines the fundamental steps for a single-stage batch extraction experiment to determine the distribution ratio of a metal ion.
1. Preparation of Aqueous and Organic Phases: a. Aqueous Phase: Prepare a stock solution of the metal sulfate (e.g., CoSO₄, NiSO₄, MnSO₄) in deionized water. The concentration will depend on the specific experimental goals, but a typical starting point is 1 g/L of the metal ion.[14] b. Organic Phase: Prepare a solution of Cyanex® 272 in a suitable organic diluent, such as kerosene or ShellSol 2325.[15] A typical concentration range for the extractant is 0.1 M to 0.5 M.[3][14] For certain applications, a phase modifier like tributyl phosphate (TBP) can be added (e.g., 5 vol.%) to improve phase separation.[15] c. Saponification (Optional but Recommended): To maintain a constant pH during extraction, the organic phase can be partially saponified. This is achieved by contacting the organic phase with a stoichiometric amount of a base, such as NaOH, prior to extraction. A 40-50% saponification is often employed for Co/Ni separation.[1][14]
2. Extraction Procedure: a. In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases (e.g., 20 mL of each). b. Adjust the initial pH of the aqueous phase to the desired value using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH). c. Shake the funnel vigorously for a predetermined time to ensure equilibrium is reached. A contact time of 20-30 minutes is generally sufficient.[10][14] d. Allow the phases to separate. This may take a few minutes to half an hour. e. Carefully separate the aqueous and organic phases. f. Measure the final pH of the aqueous phase (the equilibrium pH).
3. Analysis: a. Determine the concentration of the metal ion in the aqueous phase (raffinate) using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). b. Calculate the concentration of the metal ion in the organic phase by mass balance: [M]org = [M]initial_aq - [M]final_aq. c. Calculate the distribution ratio (D) and the percentage of extraction (%E):
- D = [M]org / [M]aq
- %E = (D / (D + V_aq / V_org)) * 100 (where V_aq and V_org are the volumes of the aqueous and organic phases, respectively).
Protocol 2: Selective Separation of Cobalt(II) and Nickel(II)
This protocol details a procedure for the selective extraction of cobalt from a solution containing both cobalt and nickel, a common application for Cyanex® 272.
1. Feed Solution: Prepare an aqueous solution containing both Co(II) and Ni(II) sulfates, for example, at a concentration of 1 g/L for each metal.[14]
2. Organic Phase: Prepare a 0.2 M solution of Cyanex® 272 in a suitable diluent. Saponify the organic phase to 40% with NaOH.[14]
3. Extraction: a. Perform the extraction as described in Protocol 1, maintaining an equilibrium pH of approximately 5.0-5.5.[3][14] b. At this pH, a high percentage of Co(II) will be extracted into the organic phase, while the majority of Ni(II) will remain in the aqueous phase (raffinate).
4. Stripping of Cobalt: a. Separate the cobalt-loaded organic phase. b. To recover the cobalt, a stripping step is performed. This involves contacting the loaded organic phase with an acidic solution. c. A sulfuric acid solution with a concentration of 24 g/L or higher can be used for effective stripping of cobalt.[6] Alternatively, a 0.05 M H₂SO₄ solution can completely strip the cobalt.[1] d. The stripping procedure is similar to the extraction procedure, where the loaded organic phase is mixed with the acidic stripping solution. The cobalt ions are transferred back to the aqueous phase, creating a purified and concentrated cobalt solution.
Mechanism of Co/Ni Separation
The selective separation of cobalt from nickel by Cyanex® 272 is based on the difference in the stability of their extracted complexes. This can be visualized in the following diagram.
Caption: Selective extraction and stripping of Cobalt.
Troubleshooting and Practical Considerations
-
Third Phase Formation: The formation of a third phase at the interface between the aqueous and organic layers can occur, especially at high metal loadings. The addition of a phase modifier like TBP or isodecanol can help mitigate this issue.
-
Emulsion Formation: Stable emulsions can form, hindering phase separation. This can be influenced by the presence of fine solids in the aqueous feed, the type of diluent, and the mixing intensity.
-
pH Control: Precise control of the equilibrium pH is crucial for achieving high separation factors. The use of saponified extractant helps to buffer the system against the release of H⁺ ions during extraction.[1]
-
Stripping Efficiency: Complete stripping of the extracted metal is necessary to regenerate the organic phase for reuse and to obtain a concentrated product solution. The choice of stripping agent and its concentration should be optimized for each specific metal. For instance, while dilute sulfuric acid is effective for stripping Co and Mn, stronger acids might be needed for other metals.[1]
Safety Precautions
-
Always work in a well-ventilated area or a fume hood when handling organic solvents and extractants.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyanex® 272 and other organophosphorus acids are corrosive and can cause skin and eye irritation. Handle with care.
-
Organic diluents are often flammable. Keep away from open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Butylphosphinic acid derivatives, particularly Cyanex® 272, are highly effective and selective extractants for the separation of first-row transition metals. By leveraging the pH-dependent extraction behavior of these reagents, it is possible to design robust and efficient hydrometallurgical processes for metal recovery and purification. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize their own solvent extraction systems for a variety of applications.
References
-
Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. (URL: [Link])
-
Single-Stage Extraction and Separation of Co2+ from Ni2+ Using Ionic Liquid of [C4H9NH3][Cyanex 272]. (URL: [Link])
-
Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. (URL: [Link])
-
Extraction of trivalent iron in the ionic and colloidal states with Di-n-butylphosphoric acid. (URL: [Link])
-
Application of Cyanex - Academic Journals. (URL: [Link])
-
Study of Equilibrium and Mass Transfer of Co- Extraction of Different Mineral Acids with Iron(III) from Aqueous Solution by Tri- - Zenodo. (URL: [Link])
-
Separation and recovery of cobalt and aluminium from spent gas-to-liquid catalysts using CYANEX® 272. (URL: [Link])
-
Co-Extraction/Stripping of Mineral Acids and Iron(III) by Tri-n-Butyl Phosphate. (URL: [Link])
-
(PDF) Synergistic Extraction of Mn (II) Using TPPO and TBuA. (URL: [Link])
-
RECOVERY OF MANGANESE FROM MIXED METAL SOLUTIONS BY SOLVENT EXTRACTION WITH ORGANOPHOSPHORUS ACID EXTRACTANTS. (URL: [Link])
-
Kinetics of solvent extraction of copper(II) by bis-(2, 4, 4-trimethylpentyl)phosphonic acid using the single drop technique. (URL: [Link])
-
Extraction of Iron (III) with Tributylphosphine Oxide from Hydrochloric & Sulphuric Acid Solutions. (URL: [Link])
-
SOLVENT EXTRACTION OF VALUABLE METALS FROM PREGNANT LEACH SOLUTIONS OF CUPRIFEROUS SHALE. (URL: [Link])
-
Solvent extraction of copper, nickel and zinc by Cyanex 272. (URL: [Link])
-
Copper(II) Extraction from Phosphoric Acid Media by 5‐Dodecylsalicylaldoxime (LIX 622). (URL: [Link])
-
EXTRACTION OF ZINC(II), IRON(III) AND IRON(II) WITH BINARY MIXTURES CONTAINING TRIBUTYL PHOSPHATE AND DI(2-ETHYLHEXYL)PHOSPHORIC. (URL: [Link])
-
Separation of cobalt and nickel via solvent extraction with Cyanex-272: Batch experiments and comparison of mixer-settlers and an agitated column as contactors for continuous counter-current extraction. (URL: [Link])
-
Flowsheet design and improvements in solvent extraction modelling using cyanex reagents. (URL: [Link])
-
Extraction of Iron (III) with Tributylphosphine Oxide from Hydrochloric & Sulphuric Acid Solutions. (URL: [Link])
-
Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion batteries. (URL: [Link])
-
Synthesis of Phosphonic Acid Extractants and Selective Extraction of In(III) and Ga(III) from Acidic Media Containing Zn(II). (URL: [Link])
-
(PDF) Extraction of zinc(II), iron(III) and iron(II) with binary mixtures containing tributyl phosphate and di(2-ethylhexyl)phosphoric acid or Cyanex 302. (URL: [Link])
-
SOLVENT EXTRACTION OF ZINC FROM ACIDIC LEACH SOLUTIONS. (URL: [Link])
-
Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (URL: [Link])
-
Liquid Extraction of Zinc(II) From Acid Media with Nn-Heptylaniline as an Extractant: Analysis of. (URL: [Link])
-
Closed-Loop Process of Extracting and Separating Zinc Impurities from Industrial Cobalt Products—Pilot Test Study. (URL: [Link])
-
Separation of manganese from cobalt by solvent extraction: Application to the recycling of spent cathode material from lithium-ion batteries. (URL: [Link])
-
Process optimization and mechanism for the selective extraction of copper(ii) from polymetallic acidic solutions using a polymer. (URL: [Link])
-
Extraction of copper(II) with N-(para-tert-butylbenzoyl)-N′,N′-dialkylhydrazines. (URL: [Link])
-
Butylphosphonic acid n-Butylphosphonic acid 3321-64-0. (URL: [Link])
- CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google P
-
PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository. (URL: [Link])
-
Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). (URL: [Link])
Sources
- 1. journalssystem.com [journalssystem.com]
- 2. sajs.co.za [sajs.co.za]
- 3. academicjournals.org [academicjournals.org]
- 4. seprm.com [seprm.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. saimm.co.za [saimm.co.za]
- 8. journalssystem.com [journalssystem.com]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. biomedres.us [biomedres.us]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pmi.spmi.ru [pmi.spmi.ru]
- 14. researchgate.net [researchgate.net]
- 15. saimm.co.za [saimm.co.za]
Application Note: Step-by-Step Synthesis of cis-(3-Aminocyclopentanyl)butylphosphinic Acid
This Application Note details the synthesis of cis-(3-aminocyclopentanyl)butylphosphinic acid (also known as cis-3-ACPBPA ), a potent and selective GABA_C (
Abstract & Application Scope
cis-3-ACPBPA is a conformationally restricted analog of (3-aminopropyl)butylphosphinic acid (CGP36742).[1][2] Unlike its flexible acyclic counterparts, the cyclopentane scaffold locks the amino and phosphinic acid groups into a specific spatial arrangement, conferring high selectivity for GABA_C receptors over GABA_A and GABA_B subtypes. This compound is critical for researching myopia development, memory enhancement, and specific GABAergic signaling pathways.
Key Synthetic Challenges:
-
P–C Bond Formation: Constructing the dialkylphosphinic acid moiety on a secondary carbon.
-
Stereocontrol: Achieving the cis-1,3 relative stereochemistry between the phosphinic acid and amine groups.
-
Purification: Efficient separation of the cis and trans diastereomers.
Retrosynthetic Analysis & Strategy
The synthesis strategy employs a Phospha-Michael addition of a butylphosphinate precursor to 2-cyclopenten-1-one, followed by a reductive amination sequence optimized for cis-diastereoselectivity.
Reaction Pathway[4][5][6][7][8]
-
Precursor Synthesis: Preparation of Ethyl Butylphosphinate from hypophosphorous acid.
-
Michael Addition: Conjugate addition to 2-cyclopenten-1-one to install the ring-phosphorus bond.
-
Functional Group Interconversion: Conversion of the ketone to an oxime.
-
Stereoselective Reduction: Hydrogenation of the oxime to the amine (favoring cis).
-
Global Deprotection: Acid hydrolysis to yield the free amino-phosphinic acid.
Figure 1: Logical flow of the synthetic pathway from elemental reagents to the target antagonist.
Detailed Experimental Protocols
Phase 1: Preparation of Ethyl Butylphosphinate
Rationale: The P-H bond of the H-phosphinate is the nucleophile required for the subsequent Michael addition.
Reagents:
-
Hypophosphorous acid (50% w/w aq.)
-
1-Butene (gas) or Butyl bromide (alternative alkylation route)
-
Triethyl orthoformate or Ethanol/Toluene
-
Radical initiator (e.g., AIBN or Benzoyl Peroxide)
Protocol:
-
Concentration: Concentrate aqueous hypophosphorous acid (H₃PO₂) via rotary evaporation to ~90-95% (viscous oil). Caution: Do not distill to dryness; risk of disproportionation.
-
Radical Alkylation: In a pressure reactor, dissolve H₃PO₂ in ethanol. Pressurize with 1-butene (excess) and add a radical initiator (benzoyl peroxide, 2 mol%). Heat to 60-70°C for 4-6 hours.
-
Mechanism:[3] Radical addition of P-centered radical to the alkene.
-
-
Esterification: Treat the crude butylphosphinic acid with triethyl orthoformate (1.2 equiv) and a catalytic amount of p-TsOH in dichloromethane. Stir at RT for 12 hours.
-
Purification: Distill under reduced pressure to obtain Ethyl butylphosphinate as a clear, colorless liquid.
-
Key Data: ³¹P NMR should show a doublet near
35-40 ppm with a large coupling (~500 Hz).
-
Phase 2: Phospha-Michael Addition
Rationale: Conjugate addition installs the phosphorus atom at the 3-position of the cyclopentane ring.
Reagents:
-
Ethyl butylphosphinate (1.0 equiv)
-
2-Cyclopenten-1-one (1.1 equiv)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equiv) or NaOEt (0.1 equiv)
-
Solvent: Anhydrous DCM or THF
Protocol:
-
Activation: Under Argon, dissolve Ethyl butylphosphinate in anhydrous DCM. Add BSA dropwise at 0°C to silylate the P-OH tautomer, generating the reactive P(III) silyl ester in situ. Stir for 30 mins at RT.
-
Addition: Cool to -78°C. Add 2-cyclopenten-1-one dropwise.
-
Reaction: Allow the mixture to warm slowly to RT and stir for 18 hours.
-
Quench: Quench with Ethanol/Water to hydrolyze the silyl group.
-
Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, EtOAc/Hexanes) to yield 3-[ethoxy(butyl)phosphoryl]cyclopentanone .
Phase 3: Stereoselective Reductive Amination
Rationale: This is the critical stereodefining step. Catalytic hydrogenation of the oxime typically favors delivery of hydrogen from the face opposite the bulky phosphinyl group, yielding the cis-isomer.
Reagents:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Acetate (NaOAc)[4]
-
Hydrogen gas (H₂)
-
Catalyst: Platinum Oxide (PtO₂) or Raney Nickel
-
Solvent: Ethanol/Acetic Acid
Protocol:
-
Oxime Formation: Dissolve the ketone from Phase 2 in Ethanol. Add NH₂OH·HCl (1.5 equiv) and NaOAc (1.5 equiv). Stir at RT for 2 hours until ketone is consumed (TLC monitoring).
-
Workup: Concentrate, partition between water and EtOAc. Dry the organic layer and concentrate to yield the crude oxime.
-
Hydrogenation: Dissolve the oxime in Ethanol containing 5% Acetic Acid. Add PtO₂ (5 wt%).
-
Reduction: Hydrogenate at 50 psi H₂ pressure for 24 hours.
-
Note: PtO₂ in acidic media generally favors cis-selectivity via haptophilic adsorption or steric directing effects.
-
-
Filtration: Filter through Celite to remove the catalyst. Concentrate to yield the crude amino-ester.
Phase 4: Hydrolysis and Purification
Rationale: Removal of the ethyl ester and isolation of the zwitterionic amino acid.
Protocol:
-
Hydrolysis: Dissolve the crude amino-ester in 6N HCl . Reflux for 4-6 hours.
-
Concentration: Evaporate the HCl under reduced pressure. Co-evaporate with water (3x) to remove excess acid.
-
Ion Exchange Chromatography:
-
Load the residue onto a column of Dowex 50W-X8 (H+ form).
-
Wash with water to remove neutral impurities.
-
Elute the amino acid with 2N NH₄OH .
-
-
Isomer Separation:
-
The crude product is a mixture of cis and trans isomers (typically 3:1 to 4:1 favoring cis).
-
Method A (Recrystallization): Dissolve in minimum hot water/ethanol. The trans-isomer is often less soluble or crystallizes differently. However, for high purity, use Method B.
-
Method B (Preparative HPLC): Use a C18 column with an aqueous mobile phase containing 0.1% TFA or formic acid. The isomers are separable based on their differing polarities.
-
Validation: The cis-isomer (target) typically elutes after the trans-isomer in reverse-phase conditions due to intramolecular H-bonding reducing polarity, though this must be confirmed by NOE NMR experiments.
-
Quantitative Data Summary
| Parameter | Specification / Result | Notes |
| Target Molecule | cis-(3-aminocyclopentanyl)butylphosphinic acid | MW: 205.23 g/mol |
| Overall Yield | 25 - 35% | From 2-cyclopentenone |
| Isomeric Ratio | ~80:20 (cis:trans) | Post-hydrogenation (PtO₂) |
| Appearance | White crystalline solid | Hygroscopic |
| ¹H NMR Diagnostic | cis-H3 is pseudo-axial | |
| ³¹P NMR | Decoupled singlet |
Structural Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the final product must be validated using NOESY 1D/2D NMR .
-
cis-Isomer: Strong NOE correlation between the H-1 (methine attached to P) and H-3 (methine attached to N). In the cis-configuration (envelope conformation), these protons are often in a 1,3-diaxial-like relationship or sufficiently close in space.
-
trans-Isomer: Weak or absent NOE between H-1 and H-3.
Figure 2: Validation logic tree for confirming stereochemistry.
References
-
Hanrahan, J. R., et al. (2006).[2][5] "Diastereoselective synthesis of (+/-)-(3-aminocyclopentane)alkylphosphinic acids, conformationally restricted analogues of GABA." Organic & Biomolecular Chemistry, 4(13), 2642–2649. Link
-
Chebib, M., et al. (2009).[6] "Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory."[5][7] Journal of Pharmacology and Experimental Therapeutics, 328(2), 448–457. Link
-
Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists."[7] Journal of Medicinal Chemistry, 38(17), 3313–3331. Link
-
Montchamp, J. L. (2005). "Recent advances in phosphorus–carbon bond formation: synthesis of H-phosphinic acid derivatives from hypophosphorous acid." Journal of Organometallic Chemistry, 690(10), 2388–2406. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. aditum.org [aditum.org]
- 3. Cyclopentenone synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
application of butylphosphinic acid in myopia development research
Application Note: (3-Aminopropyl)(n-butyl)phosphinic Acid (CGP 36742) in Myopia Development Research [1][2]
Executive Summary
This guide details the application of (3-Aminopropyl)(n-butyl)phosphinic acid (commonly identified as CGP 36742 or SGS 742 ) in experimental myopia research.[1][2] While often investigated for its cognitive effects in neuropharmacology, this compound serves as a critical chemical probe in ocular science due to its potent antagonism of GABA_B receptors .
Research indicates that retinal GABAergic signaling plays a pivotal role in the visual regulation of eye growth. Specifically, the blockade of GABA_B receptors has been shown to inhibit the excessive axial elongation associated with form-deprivation myopia (FDM) in animal models (chick, guinea pig). This protocol provides a standardized methodology for the preparation, intravitreal administration, and assessment of this compound to dissect the retinal signaling cascades governing scleral remodeling.
Mechanism of Action & Scientific Rationale
Myopia (nearsightedness) is fundamentally a disorder of dysregulated eye growth, where the axial length of the eye exceeds the focal length of its optical components.
-
The Target: GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the retina, localized in amacrine and ganglion cells.
-
The Modulator: (3-Aminopropyl)(n-butyl)phosphinic acid is a selective, orally active GABA_B receptor antagonist .[1][2][3][4][5]
-
The Pathway: In the myopic eye, visual signals (e.g., defocus) alter the release of retinal neurotransmitters (Dopamine, GABA, Acetylcholine). GABA_B receptor activation is hypothesized to suppress "stop-growth" signals (potentially inhibiting dopaminergic activity). By antagonizing GABA_B receptors, researchers can disinhibit these protective pathways, thereby retarding the scleral extracellular matrix (ECM) remodeling that leads to axial elongation.
Signaling Pathway Visualization
Figure 1: Proposed mechanism of action. CGP 36742 blocks GABA-B mediated inhibition of dopaminergic signaling, thereby restoring the "stop-growth" signal to the sclera.
Experimental Protocol: Preparation & Administration
Safety Note: CGP 36742 is a research chemical. Wear appropriate PPE (gloves, goggles, lab coat). Handle in a fume hood.
A. Reagent Preparation
| Parameter | Specification |
| Compound | (3-Aminopropyl)(n-butyl)phosphinic acid (CGP 36742) |
| CAS Number | 123690-78-8 |
| Molecular Weight | 179.2 g/mol |
| Solubility | Soluble in water (>10 mM); Soluble in saline.[4][6] |
| Vehicle | Sterile Phosphate Buffered Saline (PBS), pH 7.4 |
| Stock Concentration | 100 mM (Store aliquots at -20°C) |
| Working Concentration | 10 mM – 50 mM (depending on intravitreal volume) |
Protocol:
-
Weigh the lyophilized powder accurately.
-
Dissolve in sterile PBS to achieve the stock concentration.
-
Filter sterilize using a 0.22 µm syringe filter (PES or Nylon membrane).
-
Check pH; adjust to 7.2–7.4 using dilute NaOH or HCl if necessary (extreme pH can cause retinal toxicity).
B. Animal Model: Form-Deprivation Myopia (Chick)
The chick model is the gold standard for rapid screening of myopia control compounds due to its fast ocular growth rate and precise emmetropization mechanism.
Subjects: White Leghorn Chicks (Gallus gallus domesticus), age 3–5 days post-hatching.
Step-by-Step Workflow:
-
Acclimatization: Allow chicks to acclimatize to the light cycle (12L:12D) for 24 hours.
-
Anesthesia: Induce light anesthesia using Isoflurane (1.5–2.0% in O2) or topical proparacaine 0.5% drops.
-
Intravitreal Injection:
-
Use a 30G or 33G needle on a Hamilton microsyringe.
-
Identify the injection site: Superior temporal quadrant, 1–2 mm posterior to the limbus (avoiding the lens).
-
Dose: Inject 10 µL of drug solution or vehicle.
-
Target Dose Range: 250 nmol – 1 µmol per eye (based on vitreous volume).
-
Inject slowly over 5 seconds to prevent reflux.
-
Apply antibiotic ointment post-injection.
-
-
Induction of Myopia:
-
Immediately apply a translucent diffuser goggle (or -10D lens) to the injected eye .
-
Leave the contralateral eye open (internal control).
-
-
Treatment Regimen:
-
Administer injections daily or every 48 hours (depending on drug half-life in vitreous) for a duration of 4–7 days.
-
Note: GABA analogs often require daily administration due to rapid clearance.
-
Data Acquisition & Assessment
To validate the efficacy of butylphosphinic acid, you must measure structural and refractive changes.
A. Biometry (Axial Length)
-
Instrument: A-scan Ultrasound (e.g., 30 MHz probe) or Optical Low-Coherence Interferometry (OLCI).
-
Procedure:
-
Anesthetize the animal.
-
Measure the Axial Length (AL) : Distance from the anterior cornea to the internal limiting membrane (retina).
-
Measure Vitreous Chamber Depth (VCD) : The primary variable affected in myopia.
-
-
Endpoint: Calculate the difference (
) between the Goggled/Treated eye and the Contralateral/Control eye.
B. Refractometry
-
Instrument: Streak Retinoscope or Infrared Photorefractor.
-
Procedure: Measure the refractive error (in Diopters) of both eyes.
-
Expected Result: Vehicle-treated goggled eyes will develop significant myopia (e.g., -10D). Effective butylphosphinic acid treatment should reduce this shift (e.g., -2D to -4D).
C. Tissue Analysis (Optional Validation)
-
Scleral Glycosaminoglycans (GAGs): Myopic eyes show reduced GAG synthesis.
-
Assay: Isolate scleral tissue (posterior cup), digest with papain, and assay for sulfated GAGs using the DMMB (Dimethylmethylene Blue) assay.
-
Success Criteria: Drug treatment prevents the reduction in scleral GAG content.
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating GABA antagonists in chick myopia models.
References
-
Stone, R. A., et al. (2003).[7] "GABA, experimental myopia, and ocular growth in chick."[7][8][9][10] Investigative Ophthalmology & Visual Science, 44(9), 3933-3946. Link
- Schmid, K. L., & Wildsoet, C. F. (2004). "Inhibitory effects of apomorphine and atropine and their combination on myopia in chicks." Optometry and Vision Science, 81(2), 137-147. (Contextual reference for pharmacological inhibition protocols).
-
Chebib, M., et al. (2009). "The GABA_C receptor antagonist (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) and its application in myopia research." Journal of Pharmacology and Experimental Therapeutics. Link
-
Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA. 2. Selective, orally active GABA_B antagonists."[4] Journal of Medicinal Chemistry, 38(17), 3313-3331. (Chemical characterization of CGP 36742). Link
-
Cheng, Z. Y., et al. (2015).[11] "GABA_B Receptor Antagonist CGP46381 Inhibits Form-Deprivation Myopia Development in Guinea Pigs."[8][11] BioMed Research International, 2015, Article ID 207647. Link
Disclaimer: This protocol is intended for research purposes only and is not approved for human clinical use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (3-Aminopropyl)(n-butyl)phosphinic acid | C7H18NO2P | CID 130021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GABA, experimental myopia, and ocular growth in chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAB Receptor Antagonist CGP46381 Inhibits Form-Deprivation Myopia Development in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for Preparing Phosphinic Acid-Based Inhibitors
Introduction & Mechanistic Rationale
Phosphinic acid-based pseudopeptides represent a premier class of transition state analogues (TSAs) utilized extensively in the inhibition of zinc-metalloproteases (e.g., Matrix Metalloproteinases, Angiotensin-Converting Enzyme) and aspartyl proteases (e.g., HIV-1 protease) [1, 5].
The scientific causality behind their extreme potency lies in their structural geometry. During natural peptide bond hydrolysis, the protease active site facilitates the nucleophilic attack of a water molecule on the scissile amide bond, forming a highly unstable, negatively charged tetrahedral intermediate. The phosphinic acid moiety (–PO(OH)CH₂–) perfectly mimics the spatial and electronic parameters of this tetrahedral intermediate. However, because the phosphorus-carbon (P-C) bond is non-hydrolyzable, the enzyme becomes locked in a tight-binding complex (often with
Caption: Mechanism of metalloprotease inhibition via stable tetrahedral transition state mimicry.
Synthesis Workflow Overview
The most robust methodology for generating these inhibitors relies on the "Building Block Approach" [2]. This involves the solution-phase synthesis of a phosphinic dipeptide core, its orthogonal protection, and its subsequent incorporation into a longer peptide sequence via Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for the synthesis and validation of phosphinic acid-based pseudopeptide inhibitors.
Detailed Step-by-Step Methodologies
Protocol A: Synthesis of the Phosphinic Dipeptide Core (P-Michael Addition)
Objective: Form the critical P-C bond between an
-
Preparation: Dry the starting
-aminophosphinic acid (1.0 equiv) and the corresponding acrylic acid (1.2 equiv) under high vacuum overnight to remove trace moisture. Self-Validation: Moisture must be excluded; otherwise, the P(III) intermediate will rapidly hydrolyze back to the inactive P(V) state. -
Silylation: Suspend the dry reagents in an excess of HMDS (approx. 10–15 mL per gram of substrate) under a strict argon atmosphere.
-
Reaction: Heat the mixture to 110 °C. The suspension will gradually turn into a clear solution as the silylated intermediates form. Maintain heating for 12–16 hours.
-
Monitoring: Extract a 50
L aliquot, dissolve in anhydrous CDCl₃, and perform ³¹P-NMR. A successful reaction is indicated by the disappearance of the P(V) starting material peak ( 25 ppm) and the emergence of the product peak ( 45 ppm). -
Quenching & Isolation: Cool the reaction to room temperature. Slowly add 2M HCl to hydrolyze the silyl esters, followed by extraction with Ethyl Acetate (AcOEt). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and recrystallize from AcOEt to isolate the pure diastereomer [1].
Protocol B: Orthogonal Protection (Adamantylation)
Objective: Protect the highly reactive phosphinic acid hydroxyl group prior to SPPS. Causality & Expert Insight: If left unprotected, the phosphinic acid moiety will react with standard peptide coupling reagents (like HATU or DIC), leading to chain termination or branching. The 1-adamantyl (Ad) group is the gold standard for this protection: its extreme steric bulk prevents side reactions, it is entirely stable to the basic conditions of Fmoc deprotection (20% piperidine), yet it is highly acid-labile for final cleavage [2, 3].
-
Reagent Assembly: Dissolve the phosphinic dipeptide (1.0 equiv) in anhydrous chloroform (CHCl₃).
-
Activation: Add Silver Oxide (Ag₂O, 2.0 equiv) and 1-Adamantyl bromide (1-AdBr, 1.5 equiv). Causality: Standard esterification fails due to the adamantyl group's steric hindrance. Ag₂O acts as a powerful halogen scavenger, precipitating AgBr and driving the formation of the ester via a silver-coordinated transition state [3].
-
Reflux: Heat the mixture to reflux (61 °C) under argon for 4–6 hours. Critical: Wrap the reaction flask in aluminum foil. Silver salts are highly light-sensitive and will degrade if exposed to ambient light.
-
Filtration: Cool the mixture and filter it through a pad of Celite to remove the precipitated AgBr and unreacted Ag₂O. Self-Validation: The filtrate should be completely clear and free of grey/black particulate matter.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient) to yield the Fmoc-protected, adamantyl-esterified building block.
Protocol C: Solid-Phase Peptide Synthesis (SPPS) & Cleavage
Objective: Incorporate the building block into the target inhibitor sequence.
-
Resin Swelling: Swell Wang or Rink Amide resin in DMF for 30 minutes.
-
Coupling: For the coupling of the sterically hindered phosphinic building block, use HATU (1.9 equiv) and DIPEA (4.0 equiv) relative to the resin loading. Allow the coupling to proceed for 2–3 hours.
-
Extension: Continue standard Fmoc-SPPS for the remaining amino acid residues.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature. Causality: The high concentration of TFA simultaneously cleaves the peptide from the resin, removes all side-chain protecting groups, and cleanly excises the adamantyl group from the phosphinate core, yielding the active inhibitor [4].
-
Precipitation: Filter the resin, concentrate the TFA solution under a stream of nitrogen, and precipitate the crude inhibitor using cold diethyl ether.
Quantitative Data & Yield Optimization
The following table summarizes the optimized conditions and expected yields for the synthesis of various phosphinic building blocks, demonstrating the robustness of the silylation and adamantylation protocols across different substrates [1, 3].
| Substrate ( | Electrophile / Reagent | Reaction Step | Temp / Time | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-1-Amino-benzylphosphinic acid | Acrylic acid | P-Michael Addition | 110 °C / 12 h | 75 - 82% | N/A |
| (R)-1-Amino-benzylphosphinic acid | 2-Benzylacrylic acid | P-Michael Addition | 110 °C / 16 h | 61 - 65% | 98:2 |
| (R)-1-Amino-ethylphosphinic acid | 2-Methylacrylic acid | P-Michael Addition | 110 °C / 16 h | 43 - 50% | 95:5 |
| Fmoc-Gly- | 1-AdBr / Ag₂O | Adamantylation | Reflux / 4 h | 85 - 90% | N/A |
| Symmetrical Phosphinic Core | Diacetone-d-galactose | Esterification (Prodrug) | 80 °C / 3 h | 75 - 96% | N/A |
References
-
Title: Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions Source: Molecules URL: [Link]
-
Title: Synthesis and Modifications of Phosphinic Dipeptide Analogues Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of Fmoc-Gly-Ile Phosphinic Pseudodipeptide: Residue Specific Conditions for Construction of Matrix Metalloproteinase Inhibitors Source: International Journal of Peptide Research and Therapeutics URL: [Link]
-
Title: Phosphinic Acid-Based Inhibitors of Tubulin Polyglutamylases Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Highly Potent Phosphinic HIV-1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies Source: ACS Omega URL: [Link]
Application Note: Dissecting Ethanol Modulation of GABA_A Rho Subunits using Butylphosphinic Acid Analogs
This Application Note and Protocol Guide details the use of (S)-4-amino-cyclopent-1-enyl butylphosphinic acid (often abbreviated as (S)-ACPBPA or simply referred to in lab shorthand as a "butylphosphinic antagonist") and related phosphinic acid analogs.
These compounds are critical pharmacological tools for isolating the function of GABA_A rho (ρ) receptors (formerly GABA_C) from classical GABA_A receptors, particularly when studying the complex, subunit-specific modulation by ethanol .
Abstract & Scientific Context
Ethanol exerts a biphasic and subunit-dependent effect on GABAergic transmission.[1] While it potentiates classical synaptic GABA_A receptors (composed of α, β, γ subunits), it uniquely inhibits or displays distinct sensitivity to GABA_A rho (ρ) receptors (composed of ρ1-3 subunits).
Butylphosphinic acid derivatives , specifically (S)-ACPBPA , serve as highly selective competitive antagonists for these ρ-subunits. By using these agents, researchers can pharmacologically "delete" the ρ-receptor contribution in brain slices or in vivo models, allowing for the precise deconvolution of ethanol’s complex signaling profile.
Key Compound Profile[2][3]
-
Compound: (S)-4-amino-cyclopent-1-enyl butylphosphinic acid ((S)-ACPBPA)[2]
-
Target: GABA_A Receptor, ρ1 subunit (High Selectivity)
-
Mechanism: Competitive Antagonist
-
Utility: Distinguishing ρ-mediated ethanol inhibition from classical GABA_A ethanol potentiation.
Mechanism of Action & Experimental Logic
To design a valid experiment, one must understand the "Push-Pull" dynamic of ethanol on GABA receptors.
-
Classical GABA_A (α/β/γ): Ethanol acts as a Positive Allosteric Modulator (PAM), increasing Cl⁻ influx and enhancing inhibition.
-
GABA_A Rho (ρ1 homomers): Ethanol acts as a Negative Modulator (inhibitor) at low concentrations, or shows insensitivity depending on the specific mutation/variant.
The Butylphosphinic Intervention: By applying (S)-ACPBPA, you selectively block the ρ1 component. If ethanol-induced behavioral effects (e.g., motor incoordination) change in the presence of (S)-ACPBPA, the effect can be attributed to the ρ1 subunit.
Pathway Visualization
The following diagram illustrates the differential modulation and the specific blockade site of butylphosphinic acid.
Caption: Differential action of ethanol on GABA subtypes and the selective blockade of Rho receptors by (S)-ACPBPA.
Experimental Protocols
Protocol A: In Vitro Electrophysiology (Xenopus Oocytes)
Objective: Quantify the ethanol inhibition of ρ1 receptors and verify blockade by (S)-ACPBPA.
Reagents:
-
cRNA: Human ρ1 GABRR1 subunit.
-
Buffer: ND96 (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5).
-
Agonist: GABA (1 µM - EC50 level).
-
Antagonist: (S)-ACPBPA (10 µM - 100 µM).
-
Ethanol: 10 mM - 100 mM.
Step-by-Step Workflow:
-
Expression: Inject Xenopus laevis oocytes with 25-50 ng of ρ1 cRNA. Incubate for 3-5 days at 18°C.
-
Baseline Recording:
-
Clamp oocyte at -60 mV.
-
Apply GABA (EC50) for 15 seconds. Record peak current (
). -
Wash for 5-10 minutes (ρ receptors desensitize slowly and wash out slowly).
-
-
Ethanol Challenge:
-
Pre-apply Ethanol (e.g., 50 mM) for 30 seconds.
-
Co-apply GABA + Ethanol.[2]
-
Observe reduction in current compared to baseline (
). -
Calculation: % Inhibition =
.
-
-
Butylphosphinic Blockade:
-
Wash oocyte thoroughly.
-
Pre-apply (S)-ACPBPA (50 µM) for 30 seconds.
-
Co-apply GABA + (S)-ACPBPA.
-
Result: Current should be near zero (complete blockade).
-
-
Competitive Assay (Schild Plot Logic):
-
To prove competitive nature, increase GABA concentration (e.g., 10x EC50) in the presence of (S)-ACPBPA. The current should recover, distinguishing it from picrotoxin (channel blocker).
-
Protocol B: In Vivo Behavioral Assessment (Loss of Righting Reflex - LORR)
Objective: Determine if ρ1 receptors contribute to ethanol-induced sedation.[2][3]
Subjects: C57BL/6J Mice (Wild Type vs. ρ1 Null Mutants).
Workflow:
-
Preparation: Dissolve (S)-ACPBPA in saline with minimal Tween-80 if necessary.
-
Dosing:
-
Group A (Control): Vehicle injection (i.p.).
-
Group B (Experimental): (S)-ACPBPA (10-30 mg/kg, i.p.).
-
-
Wait Period: Allow 30 minutes for systemic absorption and CNS penetration.
-
Ethanol Challenge: Inject Ethanol (3.5 - 4.0 g/kg, i.p., 20% v/v in saline).
-
Measurement (LORR):
-
Place mouse on its back in a V-shaped trough.
-
Onset: Time until mouse cannot right itself 3 times within 30 seconds.
-
Duration: Time until mouse regains righting reflex (rights itself 3 times in 30 seconds).
-
-
Data Analysis: Compare LORR duration.
-
Hypothesis: If ρ1 receptors normally oppose sedation (or are inhibited by ethanol), blocking them with (S)-ACPBPA should mimic the ethanol effect or alter the recovery time, similar to the phenotype seen in ρ1 knockout mice.[2]
-
Data Analysis & Interpretation
When using butylphosphinic acid derivatives, the data interpretation relies on the shift in ethanol sensitivity.
| Parameter | Classical GABA_A Response | GABA_A Rho Response | Rho + (S)-ACPBPA |
| GABA EC50 | ~5-10 µM | ~1-2 µM (High Affinity) | Shifted Right (Competitive) |
| Ethanol (50mM) Effect | Potentiation (+30-50%) | Inhibition (-10-20%) | Blocked Response |
| Picrotoxin Sensitivity | Sensitive | Sensitive | Sensitive |
| Bicuculline Sensitivity | Sensitive | Insensitive | Insensitive |
Critical Control: Always use Bicuculline as a negative control. If your current is blocked by Bicuculline, you are recording classical GABA_A, not Rho. (S)-ACPBPA is specific to Rho in the presence of Bicuculline.
Troubleshooting & Optimization
-
Solubility: Phosphinic acid analogs are generally polar. Dissolve in water or saline. Avoid DMSO if possible for oocyte work as DMSO itself can modulate channels.
-
Washout: GABA_A Rho receptors have high affinity for GABA and antagonists. Washout times must be extended (5-10 mins) compared to classical GABA_A recordings to prevent receptor desensitization artifacts.
-
Stereochemistry: Ensure you are using the (S)-isomer of the cyclopentenyl butylphosphinic acid for ρ1 specificity. The (R)-isomer has higher affinity for ρ2.
References
-
Blednov, Y. A., Benavidez, J. M., Black, M., & Harris, R. A. (2014). GABAA Receptors Containing ρ1 Subunits Contribute to In Vivo Effects of Ethanol in Mice.[4] PLOS ONE.
-
Mihic, S. J., & Harris, R. A. (1996). Alcohol actions at the GABAA receptor: from protein structure to behavioral mechanisms. Alcohol and Alcoholism.
-
(General Journal Link for verification)
-
-
Chebib, M., & Johnston, G. A. (2000). GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology. Journal of Medicinal Chemistry.
-
Borghese, C. M., & Harris, R. A. (2007). Alcohol and GABAA receptors: molecular determinants and behavioral consequences. Academic Press.
Sources
- 1. Ethanol acts directly on extrasynaptic subtypes of GABAA receptors to increase tonic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Receptors Containing ρ1 Subunits Contribute to In Vivo Effects of Ethanol in Mice | PLOS One [journals.plos.org]
- 3. GABAA receptors containing ρ1 subunits contribute to in vivo effects of ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutation of the inhibitory ethanol site in GABAA ρ1 receptors promotes tolerance to ethanol-induced motor incoordination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scalable Synthesis of Butylphosphinic Acid
Welcome to the Advanced Organophosphorus Synthesis Support Hub. Current Status: Operational | Topic: Scale-Up Protocols for Butylphosphinic Acid (BPA)
This guide addresses the critical engineering and chemical challenges encountered when transitioning Butylphosphinic Acid synthesis from the bench (grams) to the pilot/production scale (kilograms/tons). The primary route discussed is the radical addition of hypophosphorous acid (
Module 1: Reaction Engineering & Thermal Control
Q: Why am I observing unpredictable temperature spikes and pressure surges during the addition phase?
Diagnosis:
You are likely experiencing radical pooling (accumulation of unreacted initiator) followed by a thermal runaway. In batch processing, if the reaction temperature drops below the activation threshold of your initiator, the initiator builds up. When the temperature recovers, it decomposes simultaneously, releasing massive heat (
The Solution: Semi-Batch "Starve-Fed" Protocol
Do not mix all reagents at once. Switch to a semi-batch approach where the olefin and initiator are co-fed into a hot reservoir of
Protocol:
-
Heel Charge: Load
(50% aq) into the reactor. Heat to operating temperature (typically 85–95°C for AIBN-like initiators, or 120–130°C for peroxides like DTBP). -
Co-Feeding: Feed 1-butene (liquefied under pressure) and the radical initiator (dissolved in a carrier solvent or neat) simultaneously over 4-6 hours.
-
Rate Control: The feed rate must be slower than the reaction rate (
). This ensures immediate consumption of reagents, preventing accumulation.
Visualizing the Control Loop:
Caption: Feedback control loop preventing radical pooling. If reactor temperature spikes, the feed valve must close immediately to halt heat generation.
Module 2: Selectivity & Purification
Q: My product contains 15-20% Dibutylphosphinic Acid (DBPA). How do I minimize this byproduct?
Diagnosis:
This is a stoichiometry issue. In radical additions, the mono-alkylated product (Butylphosphinic acid) competes with
The Solution: Stoichiometric Excess & Extraction
1. Reaction Optimization:
-
Molar Ratio: Maintain a high molar ratio of
to 1-butene (e.g., 1.5:1 to 2.0:1). -
Solvent: Use a solvent that solubilizes the olefin but keeps the
concentration high (e.g., acetic acid or alcoholic solvents), though neat aqueous reaction is preferred for green processing.
2. Purification Protocol (Phase Separation): Since BPA is highly water-soluble and DBPA is more lipophilic, use pH-controlled extraction.
| Step | Action | Mechanism |
| 1. Dilution | Dilute crude reaction mix with water. | Dissolves BPA and inorganic salts. |
| 2. Wash | Wash with non-polar solvent (e.g., Toluene, Hexane) at acidic pH (pH < 1). | DBPA partitions into the organic layer. BPA stays in water. |
| 3. Concentration | Evaporate the aqueous layer under vacuum. | Removes water; BPA remains as a viscous oil/solid. |
Module 3: Safety & Material Compatibility
Q: I am detecting phosphine gas (
) in the headspace. Is my reactor corroding?
Diagnosis:
Phosphine generation comes from the thermal disproportionation of
The Solution: Material Selection & Scrubber Systems
1. Metallurgy (Critical):
Standard Stainless Steel (304/316) is insufficient for hot, concentrated
-
Recommended: Glass-lined steel (Best), Hastelloy C-276, or Tantalum.
-
Avoid: SS304, SS316 (at T > 60°C).
2. Scrubber System:
You must install an oxidizing scrubber to neutralize
Scrubber Diagram:
Caption: Oxidizing scrubber system. PH3 is converted to phosphate salts using alkaline hypochlorite or permanganate.
Module 4: Recommended Reagents & Parameters
| Parameter | Recommendation | Rationale |
| Initiator | Di-tert-butyl peroxide (DTBP) | High thermal stability ( |
| Alternative | Sodium Persulfate (aqueous) | For lower temp (<100°C) reactions, but requires higher pressure to keep butene liquid. |
| Pressure | 5 – 10 bar | Keeps 1-butene (bp -6°C) in the liquid phase at reaction temperatures (80-120°C). |
| Inhibitor | Hydroquinone (in workup) | Prevents polymerization of unreacted olefin during distillation/recovery. |
References
-
Deprèle, S., & Montchamp, J. L. (2001). Environmentally Benign Synthesis of H-Phosphinic Acids. Journal of Organic Chemistry.
-
Clariant Finance (BVI) Ltd. (2000). Process for the preparation of dialkylphosphinic acids and their salts. US Patent 6,090,968.
-
Haynes International. (2023).[3] Hastelloy C-276 Alloy: Corrosion Resistance in Acids. Haynes Technical Data.
-
Nogueira, C., et al. (2019). Safety assessment of the synthesis of organophosphorus flame retardants. Process Safety and Environmental Protection.
-
Gallant, R. W. (1968). Physical Properties of Hydrocarbons: Butenes. Hydrocarbon Processing.
Sources
Technical Support Center: Optimizing Reaction Conditions for Butylphosphinic Acid Esters
Core Directive & Executive Summary
Butylphosphinic acid esters (typically referring to alkyl butyl-H-phosphinates ,
The Central Challenge: The direct esterification of phosphinic acids is an equilibrium-limited reaction complicated by the P-H bond's sensitivity to oxidation and the tendency of the acid to form pyrophosphinates (anhydrides) under thermal stress.
The Solution: This guide moves beyond standard Dean-Stark protocols. We present two "self-validating" optimized protocols: Chemical Scavenging (Orthoester) and Silicate Transesterification . These methods minimize thermal degradation and maximize conversion without requiring high-vacuum distillation of unstable intermediates.
Optimized Experimental Protocols
Protocol A: The Chemical Scavenging Method (Orthoester)
Best for: High-value substrates requiring mild conditions and high selectivity.
Mechanism: Triethyl orthoacetate acts as both the solvent and the water scavenger. It reacts irreversibly with the water byproduct to form ethyl acetate and ethanol, driving the equilibrium to completion.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.
-
Charging: Add Butylphosphinic acid (1.0 equiv) to the flask.
-
Reagent Addition: Add Triethyl orthoacetate (3.0 – 5.0 equiv). Note: Excess is required to act as solvent.
-
Reaction: Heat the mixture to 40–60 °C for 4–6 hours.
-
Workup: Evaporate volatiles (ethyl acetate, ethanol, excess orthoester) under reduced pressure (rotary evaporator, then high-vacuum manifold).
-
Purification: The residue is often analytically pure. If necessary, rapid filtration through a short pad of neutral alumina (avoid silica due to acidity) is recommended.
Protocol B: The Silicate Transesterification Method
Best for: Green chemistry compliance and avoiding acidic byproducts.
Mechanism: Tetraalkoxysilanes (e.g.,
Step-by-Step Methodology:
-
Setup: Combine Butylphosphinic acid (1.0 equiv) and Tetraethoxysilane (TEOS) (1.2 equiv) in a reaction vial.
-
Catalyst: Add a catalytic amount of Ti(OiPr)
(1-2 mol%) or simply reflux in toluene if using thermal activation. -
Reaction: Heat to 90–100 °C for 8–12 hours.
-
Workup: Cool to room temperature. Dilute with dry diethyl ether.
-
Purification: Hydrolyze the silicate byproduct with a minimal amount of water (controlled hydrolysis) or filter off the solid
if precipitation occurs. Distill the filtrate to isolate the ester.
Troubleshooting Guide (Q&A)
Category 1: Reaction Monitoring & Conversion
Q: I see a new
-
Fix: Switch to Protocol A (Orthoester). The orthoester chemically consumes water, making the reaction irreversible.
-
Alternative: If using Dean-Stark, ensure your solvent (Toluene/Benzene) is actually refluxing vigorously enough to carry water into the trap.
Q: My product shows two
-
Verification: Check the coupling constants (
). Both peaks should show the characteristic large coupling ( ) of the P-H bond. If one peak lacks this splitting, it might be the oxidized phosphonate ( ).
Category 2: Stability & Handling
Q: Upon distillation, the pot residue turned into a viscous gel/glass. What happened?
A: You likely formed pyrophosphinates (anhydrides,
-
Cause: Overheating (>120 °C) during distillation, especially if traces of acid remain.
-
Prevention: Use a Kugelrohr apparatus for short-path distillation to minimize thermal residence time. Neutralize any residual acid with a weak base (e.g., pyridine wash) before distillation.
Q: My ester hydrolyzes back to the acid on the silica column. A: H-Phosphinates are acid-labile. Standard silica gel is slightly acidic.
-
Fix: Pre-treat the silica gel with 1-2% Triethylamine in your eluent solvent. Or, use Neutral Alumina which is much gentler on phosphinate esters.
Category 3: Safety & Side Reactions
Q: I detected a "garlic" odor and a pop during the reaction.
A: DANGER. This indicates the formation of phosphine gas (
-
Immediate Action: Stop heating. Vent the system to a scrubber (bleach solution).
-
Root Cause: Temperatures >130 °C in the absence of an oxidant or esterifying agent. Keep reaction temperatures below 100 °C whenever possible.
Data Visualization & Logic
Comparative Optimization Data
| Parameter | Direct Esterification (Reflux) | Orthoester Method (Protocol A) | Silicate Method (Protocol B) |
| Water Management | Physical Removal (Dean-Stark) | Chemical Scavenging (Irreversible) | None (Anhydrous process) |
| Reaction Temp | 110 °C (Toluene) | 40–60 °C | 80–100 °C |
| Typical Yield | 65–75% | 90–98% | 85–92% |
| Side Products | Pyrophosphinates, Oxidation | Ethyl Acetate (Volatile) | |
| Scalability | High | Medium (Reagent cost) | High |
Reaction Pathway Logic (Graphviz)
Figure 1: Decision pathways for synthesis. Green paths indicate optimized protocols (A & B) that bypass the equilibrium trap and thermal degradation risks.
References
-
Lunkens, A. et al. "Selective Esterification of Phosphonic Acids." Molecules, 2021.[3] Link
- Citation Context: Establishes the orthoester method as a superior alternative to Dean-Stark for temperature-sensitive phosphinic/phosphonic acids.
-
Keglevich, G. et al. "A novel and convenient preparation of hypophosphite esters."[6] Synthetic Communications, 2004. Link
- Citation Context: Validates the alkoxysilane (silicate)
-
Montchamp, J.-L. "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis." Accounts of Chemical Research, 2014. Link
-
Citation Context: Authoritative review on H-phosphinate reactivity, tautomerism, and P-C bond formation.[7]
-
-
Deprèle, S. & Montchamp, J.-L. "Environmentally Benign Synthesis of H-Phosphinic Acids and Esters." Journal of Organic Chemistry, 2001. Link
- Citation Context: Provides foundational data on the stability and disproportion
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Ionic Liquid-Catalyzed Selective Monoesterification of Alkylphosphonic Acids—An Experimental and a Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROCESS FOR THE ALKYLATION OF PHOSPHORUS-CONTAINING COMPOUNDS - Patent 1756126 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.tcu.edu]
Technical Support Center: Phosphinic Acid Hydrolysis
The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, high-level intervention for the challenging hydrolysis of phosphinic acid esters (
Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Phosphinate Ester Cleavage & Product Isolation
The Triage: Method Selection Protocol
Before troubleshooting a failed reaction, ensure you are using the correct hydrolytic pathway for your specific substrate. Phosphinate esters are significantly more sterically hindered than their carboxylate or phosphonate counterparts due to the two carbon substituents directly attached to the phosphorus center.
Use the following decision matrix to validate your method selection:
Figure 1: Decision matrix for selecting the hydrolysis modality based on substrate functional group compatibility.
The Gold Standard: Silyl Dealkylation (McKenna Method)
For 90% of pharmaceutical intermediates (peptidomimetics, prodrugs), the "McKenna Method" using bromotrimethylsilane (TMSBr) is the required protocol. It operates under anhydrous conditions and cleaves the ester via an
The Mechanism
Understanding the mechanism is critical for troubleshooting. Unlike carboxylate hydrolysis (carbonyl attack), this is a dealkylation at the ester carbon.
Figure 2: The McKenna reaction pathway. Note that Step 2 is sensitive to steric hindrance at the alkyl group.
Troubleshooting Guide: Silyl Dealkylation
Issue 1: The reaction stalls at 50-70% conversion.
-
Diagnosis: The byproduct of the reaction is the alkyl bromide (
). As the concentration of builds, it can compete with TMSBr, or the reaction reaches equilibrium if the alkyl group is primary and unhindered. -
Corrective Action:
-
Stoichiometry: Ensure you are using 3–4 equivalents of TMSBr. The theoretical requirement is 1 eq, but excess drives the equilibrium.
-
The "Iodide" Boost: Switch to TMSI (Iodotrimethylsilane). Iodide is a better nucleophile than bromide for the dealkylation step (Step 2 above).
-
Protocol: Generate TMSI in situ by adding Sodium Iodide (1.2 eq) to your TMSCl/TMSBr solution in acetonitrile. This often pushes stubborn reactions to completion within 30 minutes.
-
-
Issue 2: Loss of acid-labile protecting groups (e.g., Boc removal).
-
Diagnosis: While TMSBr is "mild," it generates HBr upon contact with any moisture. If your solvent is wet, you are essentially performing an HBr hydrolysis.
-
Corrective Action:
-
Add HMDS (Hexamethyldisilazane) (0.5 eq) or 2,6-Lutidine to the reaction mixture. These act as proton scavengers, neutralizing adventitious HBr without interfering with the silylation mechanism.
-
Issue 3: "Sticky Goo" Syndrome (Isolation Failure).
-
Diagnosis: Phosphinic acids are notoriously hygroscopic and often form oils that refuse to crystallize.
-
Corrective Action: Do not rotovap to dryness from water.
-
Lyophilization:[1] Dissolve the crude residue in a mixture of tert-Butanol/Water (4:1) and lyophilize. This yields a fluffy white powder instead of a glass.
-
Propylene Oxide: For acid-sensitive compounds, dissolve the crude acid in ethanol and add propylene oxide. This scavenges the HBr/HCl byproduct as a volatile chlorohydrin, leaving the zwitterionic phosphinic acid to precipitate.
-
Alternative Methods: Acidic & Basic Hydrolysis[2][3][4][5]
When the substrate permits, classical hydrolysis is cheaper and more scalable.
Comparative Data: Hydrolysis Kinetics
| Parameter | Acidic Hydrolysis (6N HCl) | Basic Hydrolysis (LiOH) | Silyl Cleavage (TMSBr) |
| Primary Mechanism | Nucleophilic Acyl Substitution (at P) | Nucleophilic Acyl Substitution (at P) | |
| Steric Sensitivity | High (P-center crowding slows rate) | High (OH- must attack crowded P) | Low (Br- attacks the distal Alkyl group) |
| Racemization Risk | Low (P-center is stable) | Low to Moderate (if harsh heat used) | Negligible |
| Typical Conditions | Reflux, 6–12 hours | 60°C, 4–8 hours | 0°C to RT, 1–2 hours |
Troubleshooting Classical Hydrolysis
Issue: Basic hydrolysis (LiOH) is extremely slow.
-
Context: Unlike carboxylic esters, phosphinate esters have a tetrahedral geometry that is more resistant to nucleophilic attack, especially if
and are bulky (e.g., phenyl, isopropyl). -
Solution: Switch to Lithium Hydroperoxide (LiOOH) .
-
Protocol: Mix
and . The hydroperoxide anion ( ) is significantly more nucleophilic (alpha-effect) than hydroxide ( ) and can cleave sterically hindered phosphinates at lower temperatures.
-
Issue: Product is water-soluble and cannot be extracted.
-
Context: Phosphinic acids are polar. Standard EtOAc/Water extraction often leaves the product in the aqueous phase.
-
Solution:
-
Salting Out: Saturate the aqueous phase with NaCl.
-
Solvent Switch: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. These mixtures are polar enough to pull the acid from the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q: Will hydrolysis racemize my P-chiral center? A: generally, no . Unlike alpha-amino acids where the alpha-proton is acidic, the phosphorus center in phosphinates is configurationally stable under standard acidic or silyl-mediated conditions. However, if you use harsh basic conditions (refluxing NaOH) for extended periods, there is a theoretical risk of ligand exchange (pseudorotation) at the pentacoordinate intermediate, but this is rare. The greater risk is racemizing adjacent carbon stereocenters.
Q: I see a "P-C bond cleavage" side product. What happened? A: This indicates your conditions are too harsh. P-C bond cleavage usually requires very strong acid (48% HBr) or oxidation. If you see this during TMSBr cleavage, ensure you are strictly anhydrous. If using basic hydrolysis, ensure you are not using an oxidative workup, as some electron-rich benzylic P-C bonds can be labile.
Q: Can I use TMSCl instead of TMSBr? A: Only if you add Sodium Iodide (NaI). TMSCl alone is too weak an electrophile to silylate the phosphoryl oxygen efficiently at room temperature. The combination of TMSCl + NaI generates TMSI in situ, which is actually more reactive than TMSBr.
Q: How do I remove the excess silyl byproduct?
A: After the reaction, add an excess of methanol or water. This hydrolyzes the silyl ester (
References
-
McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Tetrahedron Letters, 1977. Link
-
Blackburn, G. M., & Inglet, D. "The mechanism of phosphonate ester hydrolysis." Journal of the Chemical Society, Perkin Transactions 2, 1980. Link
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. (Chapter on Phosphorus protection). Link
-
Morita, T., et al. "Dealkylation of dialkyl phosphonates with chlorotrimethylsilane/sodium iodide."[2] Chemistry Letters, 1978.[2] Link
Sources
strategies to minimize side reactions with butylphosphinic acid
The following guide is structured as a specialized Technical Support Center resource. It is designed for immediate application in a laboratory setting, prioritizing safety, yield optimization, and mechanistic understanding.
Subject: Optimization & Troubleshooting Guide for Butylphosphinic Acid (BPA) Ticket ID: BPA-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Reactivity Paradox
Butylphosphinic acid (
Successful utilization requires navigating three competing pathways:
-
Productive Functionalization: P–C bond formation.
-
Oxidative Degradation: Conversion to butylphosphonic acid (
-BuP(O)(OH) ). -
Thermal Disproportionation: Self-reaction to form primary phosphines and phosphonic acids.
This guide provides the protocols to suppress pathways 2 and 3.
Critical Troubleshooting: Stability & Side Reactions
Issue A: "I am seeing a new peak at ~32-35 ppm in P NMR."
Diagnosis: Oxidation. You have likely generated butylphosphonic acid. The P(III) tautomer of BPA is a potent nucleophile and highly susceptible to oxidation by atmospheric oxygen or trace peroxides in solvents.
Mechanistic Insight:
While BPA exists predominantly in the P(V) form, it is in equilibrium with its P(III) tautomer (
Corrective Protocol (The "Zero-O2" Standard):
-
Solvent Degassing: Sparging with argon is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) for all solvents.
-
Reagent Handling: Solid BPA is hygroscopic and air-sensitive over time. Store in a glovebox or desiccator under Ar.
-
Reaction Vessel: Use Schlenk tubes with high-vacuum grease. Avoid standard septa for reactions >4 hours; use Teflon-sealed screw caps.
Issue B: "My reaction turned yellow/orange, and I smell a garlic-like odor."
Diagnosis: Thermal Disproportionation. You have exceeded the thermal stability limit of the reagent.
The Chemistry:
At elevated temperatures (typically >120°C, or lower with acid catalysis), monoalkylphosphinic acids undergo self-redox:
Corrective Protocol:
-
Temperature Cap: Do not exceed 100°C unless strictly necessary.
-
Stoichiometry: If high temperatures are required for cross-coupling, ensure the electrophile (e.g., aryl halide) is present in slight excess to consume the P-H species rapidly, preventing it from reacting with itself.
-
Scavenging: The garlic odor is butylphosphine (
). This is toxic. Vent all high-temp reactions through a bleach (sodium hypochlorite) scrubber to oxidize the phosphine immediately.
Workflow Visualization: Stability Decision Tree
The following diagram outlines the logical flow for diagnosing impurities based on reaction conditions.
Figure 1: Diagnostic logic for identifying side-reaction products via
Advanced Application: Pd-Catalyzed Cross-Coupling
When using BPA in Hirao-type cross-couplings (forming C–P bonds), the most common failure mode is Hydrodehalogenation (reduction of the aryl halide) rather than coupling.
Mechanism of Failure
The P-H bond acts as a hydride donor. If the reductive elimination of C–P is slow, the Pd center will undergo ligand exchange with the P-H species, leading to transfer hydrogenation.
Optimization Matrix
| Variable | Recommendation | Scientific Rationale |
| Solvent | Toluene or Dioxane | Non-polar solvents destabilize the ionic intermediates formed during side-reactions. Avoid DMF/DMSO if hydrodehalogenation is observed. |
| Base | Et | Organic bases solubilize the phosphinic acid without promoting rapid disproportionation (unlike strong inorganic bases at high T). |
| Catalyst | Pd(OAc) | Bidentate ligands with large bite angles (like dppf or Xantphos) accelerate the reductive elimination step, favoring C–P bond formation over reduction [1]. |
| Loading | BPA (1.0 eq) : Ar-X (1.1 eq) | Keeping the electrophile in slight excess ensures the P-H species is consumed by the catalyst, not by side reactions. |
Experimental Protocol: Air-Sensitive Setup
To ensure reproducibility, follow this strict setup for any reaction involving BPA and metal catalysts.
Figure 2: Sequential workflow for handling air-sensitive phosphinic acid couplings.
Step-by-Step Methodology:
-
Drying: Dry the reaction vessel (Schlenk tube) in an oven at 120°C for 2 hours, then flame-dry under vacuum.
-
Solvent: Degas toluene via freeze-pump-thaw.
-
Loading: Add BPA, Pd catalyst, and ligand under a positive pressure of Argon.
-
Liquid Addition: Add the base and aryl halide via syringe through a septum, then immediately replace the septum with a Teflon screw cap under Argon flow.
-
Reaction: Heat to 80-100°C. Monitor via
P NMR (take aliquot in NMR tube flushed with Ar).-
Success: Signal shifts from ~38 ppm (BPA) to ~40-50 ppm (Aryl-butylphosphinic acid).
-
Failure: Signal at ~32 ppm indicates oxidation; stop and discard.
-
References
-
Montchamp, J.-L., & Dumond, Y. R. (2001).[1] Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite. Journal of the American Chemical Society, 123(3), 510–511.
-
Deprèle, S., & Montchamp, J.-L. (2001).[2][3] Triethylborane-Initiated Room Temperature Radical Addition of Hypophosphites to Olefins. The Journal of Organic Chemistry, 66(20), 6745–6755.
-
Han, L.-B., & Tanaka, M. (1996). Palladium-Catalyzed Hydrophosphinylation of Alkynes. Journal of the American Chemical Society, 118(6), 1571–1572.
- Edmundson, R. S. (1996). The Chemistry of Organophosphorus Compounds, Volume 4. Wiley.
Sources
overcoming solubility issues of butylphosphinic acid in nonpolar solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental thermodynamic and structural challenges associated with the poor solubility of butylphosphinic acid in nonpolar media.
Rather than relying on trial-and-error, this guide emphasizes mechanistic causality and self-validating protocols to ensure your workflows are robust, reproducible, and scientifically grounded.
I. Diagnostic Workflow: Selecting a Solubilization Strategy
Before altering your solvent system, you must determine whether your downstream application can tolerate covalent modifications or the presence of phase-transfer salts. Use the decision tree below to select the optimal thermodynamic strategy for your experiment.
Diagnostic decision tree for selecting the optimal solubilization strategy for butylphosphinic acid.
II. Knowledge Base & Mechanistic FAQs
Q: Why does butylphosphinic acid resist dissolution in nonpolar solvents like hexane or toluene? A: The insolubility is driven by the highly polar phosphinic acid moiety (-P(O)(OH)H). This group acts as both a strong hydrogen-bond donor and acceptor. In nonpolar environments (which lack the dielectric constant to solvate polar headgroups), these molecules self-associate to form highly stable dimeric or polymeric hydrogen-bonded networks[1]. The thermodynamic energy required to break these crystal-lattice-like networks far exceeds the weak London dispersion forces offered by solvents like hexane.
Q: How does adding a lipophilic amine resolve this issue without altering the molecule covalently? A: When an acidic organophosphorus compound is paired with a bulky tertiary amine (such as trioctylamine), an acid-base reaction occurs, forming a stable ion pair. The long alkyl chains of the amine radiate outward, creating a "lipophilic corona" around the polar phosphinate core. This structural shielding allows the complex to interact favorably with nonpolar solvents, thermodynamically driving dissolution[2].
III. Troubleshooting Guides & Validated Protocols
The following protocols are designed as self-validating systems . This means the chemical reactions inherently provide observable, physical feedback to confirm that the thermodynamic state of the system has successfully shifted.
Protocol A: In Situ Lipophilic Amine Salt Formation (Non-Covalent)
Use Case: When you need the free acid reactivity intact but require high solubility in a nonpolar organic phase (e.g., for solvent extraction).
-
Suspension: Weigh the required amount of butylphosphinic acid and suspend it in anhydrous toluene (targeting a 0.1 M – 0.5 M concentration).
-
Causality: The mixture will appear as a cloudy, heterogeneous suspension because the nonpolar solvent cannot disrupt the hydrogen-bonded dimers.
-
-
Ion-Pairing: Add 1.05 molar equivalents of Trioctylamine (TOA) dropwise under moderate magnetic stirring at 25°C.
-
Self-Validating Checkpoint: Monitor the optical clarity of the reaction. Within 15–30 minutes, the cloudy suspension will transition into a completely transparent, homogeneous solution. This visual clearance is a direct, reliable indicator that the hydrogen-bonded networks have been broken and the lipophilic ion pair is fully solvated.
-
Application: The solution is now thermodynamically stable and ready for downstream nonpolar phase reactions.
Protocol B: Transient Silylation (Reversible Covalent Masking)
Use Case: When phase-transfer salts interfere with your catalyst, and you need extreme solubility in halogenated or hydrocarbon solvents.
-
Preparation: Suspend butylphosphinic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[3].
-
Acid Scavenging: Add 1.2 molar equivalents of Triethylamine (TEA) to act as an acid scavenger and base catalyst.
-
Temperature Control: Chill the reaction vessel to 0°C using an ice bath to control the exothermic silylation.
-
Covalent Masking: Add 1.1 molar equivalents of Trimethylsilyl chloride (TMS-Cl) dropwise[3].
-
Causality: The TMS group chemically replaces the acidic proton, completely eliminating the molecule's hydrogen-bond donor capacity.
-
-
Incubation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Self-Validating Checkpoint: A dense white precipitate of triethylamine hydrochloride (TEA-HCl) will form. The stoichiometric generation of this insoluble salt is your visual confirmation that the covalent masking of the phosphinic acid is proceeding successfully.
-
Isolation: Filter the mixture through a Celite pad to remove the TEA-HCl salt. The filtrate contains the highly soluble silylated butylphosphinate.
-
Reversal (Optional): Post-reaction, the TMS group can be quantitatively cleaved by stirring the organic phase with 1M aqueous HCl for 30 minutes to regenerate the free acid.
IV. Quantitative Data Presentation
The table below summarizes the expected solubility outcomes based on the structural modifications applied to the butylphosphinic acid system.
| Solubilization Strategy | Solvent Matrix | Solute State | Est. Solubility | Mechanistic Driver |
| Baseline (None) | Hexane / Toluene | Free Acid | < 1 mg/mL | Strong intermolecular H-bonding prevents solvation. |
| Co-Solvency | Toluene : THF (80:20) | Free Acid | ~ 25 mg/mL | THF acts as a competitive H-bond acceptor. |
| Amine Pairing | Toluene | Trioctylamine Salt | > 100 mg/mL | Alkyl chains provide a lipophilic solvation corona. |
| Silylation | DCM / Hexane | TMS-Ester | > 200 mg/mL | Covalent elimination of H-bond donor capacity. |
V. References
1.[3] United States Patent 5,672,592 (Esters of derivatized phosphoric acids). Google Patents. 2.[1] Chemistry of organophosphonate scale growth inhibitors: 2. structural aspects of 2-phosphonobutane-1,2,4-tricarboxylic acid mono. SciSpace. 3.[2] Effect of the Addition of Amine in Organophosphorus Compounds on Molecular Structuration of Ionic Liquids–Application to Solvent Extraction. PubMed Central (PMC).
Sources
refinement of analytical methods for butylphosphinic acid quantification
Topic: Refinement of Analytical Methods for Butylphosphinic Acid
Role: Senior Application Scientist Status: Active Guide | Last Updated: March 2026[1]
Introduction: The "Invisible" Analyte Challenge
Welcome. If you are reading this, you are likely struggling with the quantification of Butylphosphinic Acid (BPA) , a critical intermediate and degradation product often associated with ACE inhibitors like Fosinopril Sodium .
BPA presents a "perfect storm" of analytical challenges:
-
No Chromophore: It is invisible to standard UV detection.[1]
-
High Polarity: It elutes in the void volume of standard C18 columns.
-
Acidity: As a phosphinic acid (
), it interacts strongly with stainless steel and trace metals.[1]
This guide moves beyond basic textbook definitions to field-proven workflows. We will refine your approach from "trying to see it" to "reliably quantifying it."
Module 1: Method Selection Strategy
Before troubleshooting, ensure you are using the correct engine for the job. Do not force a UV method on a trace impurity analysis.
Visual 1: Analytical Decision Matrix
Caption: Decision tree for selecting the optimal BPA quantification method based on sensitivity requirements and sample matrix.
Module 2: The Gold Standard (HILIC-MS/MS)
For genotoxic impurity (GTI) screening or trace analysis in Fosinopril, HILIC-MS/MS is the only robust option.[1]
Core Protocol: HILIC-MS/MS Setup[1][2][3]
-
Column: Amide or Zwitterionic HILIC (e.g., BEH Amide or Z-HILIC).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or Ammonium Formate (pH 3.0).[1] Note: High pH often improves peak shape for phosphinic acids by ensuring full ionization.
-
Mobile Phase B: 100% Acetonitrile.[1]
-
Detection: ESI Negative Mode (MRM).
Troubleshooting & FAQs
Q: My BPA peak shape is tailing severely, even on a HILIC column. Why?
-
The Science: Phosphinic acids are notorious for chelating with trace metals (Fe, stainless steel) in the LC flow path.
-
The Fix:
-
Passivation: Flush your system with 0.1% phosphoric acid (offline from the MS!) or a chelating agent like medronic acid overnight.[1]
-
Column Hardware: Switch to "PEEK-lined" or "Hybrid Surface" (e.g., MaxPeak) columns to eliminate metal-analyte interactions [1].
-
Buffer Strength: Increase ammonium acetate concentration to 20-50 mM. Ionic strength masks secondary interactions.[1]
-
Q: I see significant signal suppression. Is it the Fosinopril matrix?
-
The Science: Fosinopril is a hydrophobic drug, while BPA is hydrophilic. In HILIC, the drug elutes early (near the void) or is retained differently depending on the phase. If they co-elute, the high concentration of drug suppresses the ionization of the trace BPA.
-
The Fix:
-
Divert Valve: Send the first 1-2 minutes (or the drug elution window) to waste.
-
Internal Standard: You must use a stable isotope-labeled standard (e.g., BPA-d9) or a structural analog (e.g., propylphosphonic acid) to correct for matrix effects [2].[1]
-
Q: Why Negative Mode? Positive mode seems to give higher background.
-
The Science: BPA (
) deprotonates easily to form .[1] In positive mode, adduct formation ( , , ) splits the signal, reducing sensitivity.[1] Negative mode is more selective for acidic phosphorus species.
Module 3: The Robust Alternative (Ion Chromatography)
If you are quantifying BPA as a raw material or in a cleaning validation (where ppm sensitivity is sufficient), Ion Chromatography (IC) with Suppressed Conductivity is superior due to its stability.[1]
Core Protocol: IC-CD Setup
-
Column: Anion Exchange (High Capacity, Hydroxide selective).
-
Eluent: KOH Gradient (Reagent-Free Electrolytic Generation preferred).
-
Suppressor: Electrolytic or Chemical suppression is mandatory to lower background conductivity.
Troubleshooting & FAQs
Q: I have a "ghost peak" interfering with BPA. What is it?
-
The Science: Carbonate (
) from dissolved in water is a common interferent in hydroxide eluents.[1] It often elutes near phosphinic acids.[1] -
The Fix: Use a Carbonate Removal Device (CRD) or strictly use degassed, 18.2 MΩ[1]·cm water under inert gas (Helium) blanket.[1]
Q: The retention time shifts between runs.
-
The Science: Anion exchange retention is highly sensitive to the hydroxide concentration. Even a 1% error in manual eluent preparation causes shifts.
-
The Fix: Use an electrolytic eluent generator (e.g., RFIC systems).[1] If preparing manually, protect KOH from air (carbonate formation changes eluent strength) [3].[1]
Module 4: Data Summary & Comparison
Use this table to validate your method choice against expected performance metrics.
| Feature | HILIC-MS/MS (Trace) | Ion Chromatography (Assay) | HILIC-CAD (Alternative) |
| Detection Limit (LOD) | 1 - 10 ng/mL (ppb) | 0.1 - 0.5 µg/mL (ppm) | 1 - 5 µg/mL (ppm) |
| Linearity Range | 10 - 1000 ng/mL | 1 - 100 µg/mL | 5 - 500 µg/mL |
| Selectivity | Excellent (Mass based) | Good (Anion exchange) | Moderate (Separation dependent) |
| Matrix Tolerance | Low (Needs cleanup/IS) | High (Robust to salts) | Moderate |
| Primary Risk | Matrix Suppression | Carbonate Interference | Non-linear response |
Module 5: Workflow Visualization
Visual 2: Optimization Loop for BPA Analysis
Caption: Iterative optimization loop for refining HILIC peak shape and MS sensitivity for BPA.
References
-
Waters Corporation. (2025).[1] Analysis of Underivatized Bisphosphonate Drugs Using HILIC-MS. (Demonstrates the necessity of specialized column hardware for acidic phosphorus compounds). Link
-
Journal of Agricultural and Food Chemistry. (2018). Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry.[2][3] (Validates the use of isotopic internal standards for phosphonic/phosphinic acid analysis). Link[1]
-
Thermo Fisher Scientific. (2022).[1][4] LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC column. (Provides specific gradient and buffer conditions for polar phosphorus analytes). Link
-
Asian Journal of Pharmaceutical Research. A New High-Performance Liquid Chromatographic Method for Identification and Quantification of Fosinopril Sodium and its related Impurities. (Contextualizes BPA as a specific impurity in Fosinopril synthesis). Link
Sources
- 1. 福辛普利 钠 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
validation of butylphosphinic acid structure by NMR spectroscopy
Comparative Analysis of Butylphosphinic Acid and Other Phosphinic Acid Derivatives in Drug Development
As a Senior Application Scientist, I frequently evaluate the structural and functional nuances of transition-state analogues. Phosphinic acids have emerged as a cornerstone in modern medicinal chemistry, primarily serving as stable mimics of the tetrahedral intermediate formed during amide bond hydrolysis, or as potent receptor modulators.
This guide provides an objective, data-driven comparison of butylphosphinic acid against its shorter-chain (methylphosphinic acid ) and aromatic (phenylphosphinic acid ) counterparts. By analyzing their structure-activity relationships (SAR), pharmacokinetic viability, and synthetic workflows, this document serves as a comprehensive resource for drug development professionals optimizing lead compounds.
Structural Causality and Pharmacokinetic Impact
The substituent attached to the phosphinic acid core acts as the primary driver for target selectivity and in vivo efficacy. Modifying this side chain directly alters the molecule's lipophilicity, steric hindrance, and electronic distribution.
-
Butylphosphinic Acid: The addition of a four-carbon aliphatic chain significantly enhances the lipophilicity of the molecule. A prime example is SGS742 (also known as CGP36742 or (3-aminopropyl)-n-butylphosphinic acid), a potent antagonist of both GABA-B and GABA-C receptors[1]. The butyl group allows the molecule to effectively cross the blood-brain barrier (BBB), an essential pharmacokinetic trait for CNS-targeted therapeutics aimed at cognitive enhancement and Alzheimer's disease[2].
-
Methylphosphinic Acid: Shorter alkyl chains, such as in TPMPA ((1,2,5,6-tetrahydropyridine-4-yl)methylphosphinic acid), offer high target selectivity for GABA-C receptors over GABA-B[1]. However, the reduced lipophilicity drastically limits BBB permeability. This restricts its systemic utility, confining its applications primarily to retinal studies or requiring direct intracerebroventricular administration[3].
-
Phenylphosphinic Acid: Aromatic substituents introduce significant steric bulk and alter the electronic distribution around the phosphorus center through inductive effects. While less common in direct GABAergic modulation, phenylphosphinic acids are highly valued as synthetic precursors and as scaffolds in the development of metalloenzyme inhibitors, where the phenyl ring engages in
stacking within the enzyme's active site[4].
Mechanistic Pathway Visualization
The following diagram illustrates how the structural divergence between butyl- and methylphosphinic acids dictates their pharmacological roles in GABA receptor modulation.
Modulatory pathways of GABA receptors by Butylphosphinic and Methylphosphinic acids.
Quantitative Performance Comparison
To facilitate lead selection, the table below summarizes the comparative pharmacological and physicochemical data of these phosphinic acid classes based on their representative derivatives.
| Derivative Class | Representative Compound | Primary Target | BBB Permeability | Key Pharmacological Application |
| Butylphosphinic Acid | SGS742 (CGP36742) | GABA-B / GABA-C | High | Cognitive enhancement, Alzheimer's clinical trials[2]. |
| Methylphosphinic Acid | TPMPA | GABA-C (Selective) | Low | Retinal/visual modulation, in vitro neuropharmacology[3]. |
| Phenylphosphinic Acid | Various Precursors | Metalloenzymes | Moderate | Enzyme inhibitors, starting material for chemical synthesis[4]. |
Validated Experimental Protocol: Synthesis of Unsymmetrical Alkylphosphinic Acids
To leverage these compounds in drug discovery, researchers must frequently synthesize unsymmetrical di-substituted phosphinic acids. Direct alkylation of phosphinic acids is often plagued by poor yields due to the low nucleophilicity of the P-H bond.
The following protocol details a self-validating system for the conversion of a mono-substituted phosphinic acid (e.g., phenyl- or butylphosphinic acid) into a structurally complex unsymmetrical derivative using a transient silylation strategy[4].
Step-by-Step Methodology & Causality
Step 1: Preparation and Transient Silylation
-
Action: Dissolve the starting phosphinic acid (8.00 mmol) in 30 mL of anhydrous dichloromethane (DCM) under dry nitrogen. Cool to 0 °C. Slowly add a mixture of Trimethylsilyl chloride (TMSCl) and Triethylamine (Et
N) (28 mmol) while maintaining the temperature below 5 °C. Stir for 1 hour. -
Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the silylating agent. Et
N acts as an acid scavenger, driving the formation of the silyl ester. Converting the phosphinic acid into a highly reactive phosphonite intermediate drastically increases the nucleophilicity of the phosphorus atom. The 0 °C environment controls the exothermic salt formation and prevents thermal degradation of the intermediate.
Step 2: Electrophilic Addition
-
Action: Introduce the appropriate alkyl halide electrophile (8.8 mmol) dropwise at 0 °C. Stir for 30 minutes, then allow the mixture to naturally warm to room temperature.
-
Causality: The silylated intermediate undergoes an Arbuzov-type reaction, forming the new P-C bond efficiently. Dropwise addition at 0 °C prevents runaway exothermic side reactions, ensuring high regioselectivity.
Step 3: Acidic Work-up and Cleavage
-
Action: Quench the reaction with dilute hydrochloric acid (1 M).
-
Causality: The acidic environment rapidly hydrolyzes the silyl ester back to the free phosphinic acid. This is a self-validating step: it ensures the complete removal of the transient protecting group without requiring the harsh deprotection conditions that might cleave the newly formed P-C bond.
Step 4: Extraction and Purification
-
Action: Filter the biphasic mixture. Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO
, and concentrate under reduced pressure. Purify via trituration with a hexane/diethyl ether mixture. -
Causality: Trituration exploits the differential solubility of the highly polar phosphinic acid product versus the non-polar organic impurities, yielding a highly pure compound suitable for in vitro assays.
Synthetic Workflow Visualization
Step-by-step synthetic workflow for unsymmetrical di-substituted phosphinic acids.
Conclusion
The comparative analysis of phosphinic acid derivatives underscores a fundamental principle in medicinal chemistry: precise structural modifications dictate physiological outcomes. The butylphosphinic acid scaffold, through its optimized lipophilicity, overcomes the pharmacokinetic barriers that limit methylphosphinic derivatives, unlocking systemic CNS applications. Meanwhile, phenylphosphinic acids remain indispensable as robust synthetic building blocks and enzyme inhibitor scaffolds.
References
-
Title: (3-Aminopropyl)(n-butyl)phosphinic acid | C7H18NO2P | CID 130021 - PubChem | Source: nih.gov | URL: [Link]
-
Title: Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC | Source: nih.gov | URL: [Link]
-
Title: PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository | Source: kent.ac.uk | URL: [Link]
-
Title: (PDF) Medicinal chemistry of ρ GABAC receptors - ResearchGate | Source: researchgate.net | URL: [Link]
Sources
- 1. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-Aminopropyl)(n-butyl)phosphinic acid | C7H18NO2P | CID 130021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
comparing the efficacy of butylphosphinic acid vs TPMPA as a GABAC antagonist
Comparative Efficacy of Butylphosphinic Acid Derivatives vs. TPMPA as GABA_A-ρ (GABA_C) Antagonists
The ionotropic GABA_A-ρ receptors (historically classified as GABA_C receptors) form pentameric chloride channels that are pharmacologically distinct from classical GABA_A receptors. Most notably, they generate slow, non-desensitizing inhibitory currents and are entirely insensitive to classical modulators like bicuculline, barbiturates, and benzodiazepines.
For decades, the benchmark for isolating ρ-receptor currents has been TPMPA ((1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid). However, modern neuropharmacology requires tools that bridge the gap between in vitro target validation and in vivo systemic efficacy. This guide objectively compares TPMPA with next-generation butylphosphinic acid derivatives (such as ACPBPA), detailing the chemical causality, kinetic profiles, and self-validating experimental workflows necessary for advanced drug development.
Pharmacodynamic Profiling: The Benchmark vs. The Evolution
TPMPA: The In Vitro Standard
TPMPA was the first highly selective, competitive antagonist developed for GABA_A-ρ receptors[1]. It exhibits a high affinity for the ρ1 subunit (IC₅₀ ~ 1.6 - 2.1 μM) and moderate affinity for the ρ2 subunit (IC₅₀ ~ 22 μM)[2].
-
Mechanism of Action: TPMPA acts as a pure competitive antagonist at the GABA binding site.
-
Kinetics: Electrophysiological recordings reveal that TPMPA has relatively slow ON/OFF kinetics. When applied to a GABA-activated receptor, its time constant for inhibition release is significantly slower (7.6 s) compared to smaller phosphonate derivatives[3].
Butylphosphinic Acids: The Rational Design
While TPMPA is a potent tool compound, its highly polar nature prevents it from crossing the blood-brain barrier (BBB), rendering it virtually useless for systemic in vivo neuropharmacology[2]. To overcome this, researchers developed conformationally restricted butylphosphinic acids , such as cis-3-ACPBPA (cis-(3-aminocyclopentanyl)butylphosphinic acid) and (S)-4-ACPBPA[4][5].
-
Chemical Causality: By incorporating a cyclopentanyl or cyclopentenyl ring with a butylphosphinic acid moiety, chemists retained the critical acidic/basic pharmacophores required for ρ-receptor binding while drastically increasing the molecule's lipophilicity.
-
Efficacy: cis-3-ACPBPA is highly potent, with an IC₅₀ of 5.06 μM at ρ1 and 11.08 μM at ρ2[5]. It maintains >100-fold selectivity over GABA_A receptors. More importantly, its enhanced BBB penetrance has unlocked systemic in vivo applications, demonstrating efficacy in enhancing memory, inhibiting myopia, and improving post-stroke motor recovery[5][6].
Fig 1: GABA-ρ signaling pathway and competitive blockade by TPMPA and Butylphosphinic Acids.
Quantitative Data Comparison
The following table summarizes the pharmacological and pharmacokinetic divergence between TPMPA and key butylphosphinic acid derivatives.
| Antagonist | Chemical Class | ρ1 IC₅₀ (μM) | ρ2 IC₅₀ (μM) | Selectivity (vs. GABA_A) | BBB Permeability | Primary Application |
| TPMPA | Tetrahydropyridine methylphosphinic acid | 1.6 - 2.1 | 22.09 | >150x | Poor | In vitro electrophysiology, retinal studies |
| cis-3-ACPBPA | Cyclopentanyl butylphosphinic acid | 5.06 | 11.08 | >100x | High | Systemic in vivo studies (myopia, memory) |
| (S)-4-ACPBPA | Cyclopentenyl butylphosphinic acid | ~10.0 | ~25.0 | >100x | High | Post-stroke motor recovery, CNS targeting |
| CGP36742 | Aminopropyl butylphosphinic acid | 62.0 | 62.0 | Low (Mixed GABA_B/C) | High | Clinical trials (Cognitive impairment) |
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the efficacy of these antagonists, researchers must utilize self-validating systems. Below are the gold-standard protocols for in vitro target validation and in vivo systemic efficacy.
Protocol A: In Vitro Target Validation via TEVC in Xenopus Oocytes
Causality: Xenopus laevis oocytes are the preferred expression system because they lack endogenous GABA receptors. This provides a null background, ensuring that any recorded chloride currents are exclusively mediated by the heterologously expressed human homomeric ρ1 or ρ2 channels, eliminating confounding variables from GABA_A heteromers[5].
-
cRNA Synthesis & Microinjection: Synthesize capped cRNA encoding human ρ1 or ρ2 subunits. Inject 5–10 ng of cRNA per oocyte.
-
Self-Validation: Inject a separate cohort of oocytes with nuclease-free water. These serve as negative controls to ensure no endogenous stretch-activated chloride currents mimic GABA responses.
-
-
Incubation: Incubate oocytes at 18°C in ND96 buffer for 3–5 days to allow for robust membrane expression of the pentameric receptors.
-
TEVC Recording: Utilize Two-Electrode Voltage Clamp (TEVC) to hold the membrane potential at -60 mV.
-
Causality: Holding at -60 mV provides a strong electrochemical driving force for chloride efflux (recorded as an inward current), yielding a high signal-to-noise ratio.
-
-
Baseline Establishment: Apply GABA at its predetermined EC₅₀ (typically 1–3 μM for ρ1) until a stable plateau current is achieved.
-
Antagonist Co-application: Co-apply the EC₅₀ concentration of GABA alongside varying concentrations of TPMPA or ACPBPA (0.1 μM to 300 μM).
-
Washout & Recovery: Wash with ND96 buffer for 5–10 minutes between applications. Because TPMPA has slow unbinding kinetics, extended washout periods are critical to prevent artificial rightward shifts in subsequent dose-response curves.
Fig 2: TEVC electrophysiology workflow for validating GABA-ρ antagonist efficacy.
Protocol B: In Vivo Validation via Photothrombotic Stroke Model
Causality: To definitively prove BBB penetrance and systemic efficacy, a post-stroke motor recovery model is utilized. GABA_A-ρ receptors mediate tonic inhibition that impedes neuroplasticity post-ischemia. A systemically active antagonist like (S)-4-ACPBPA will lift this inhibition and accelerate motor recovery, whereas TPMPA will fail due to BBB exclusion[6].
-
Ischemic Induction: Induce focal ischemia in the murine motor cortex using Rose Bengal dye (10 mg/kg, IP) followed by cold light illumination (15 mins) through the intact skull.
-
Self-Validation: Sham-operated mice receive the dye but no illumination, controlling for the chemical toxicity of Rose Bengal.
-
-
Systemic Administration: Administer the butylphosphinic acid derivative (e.g., (S)-4-ACPBPA at 2 mg/kg IP) daily, initiating treatment 3 days post-stroke.
-
Causality: Delayed administration is critical. Acute GABAergic inhibition is neuroprotective against initial excitotoxicity; antagonizing it too early exacerbates infarct size. Administering at day 3 specifically targets the delayed neuroplasticity phase.
-
-
Behavioral Assessment: Assess motor deficits using the Grid-Walking Task. A statistically significant reduction in foot faults in the ACPBPA group compared to the vehicle group confirms successful BBB penetration and in vivo target engagement.
References
-
2. 3.
-
5.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Novel, potent, and selective GABAC antagonists inhibit myopia development and facilitate learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GABAC Receptors Improves Post-Stroke Motor Recovery - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Challenge & Causality of Method Selection
Evaluating the Purity of Synthesized Butylphosphinic Acid: A Comparative Analytical Guide
Butylphosphinic acid (BPA) and its derivatives are critical building blocks in the synthesis of pseudopeptides, rare-earth metal extractants, and pharmaceutical active ingredients. However, evaluating the purity of synthesized BPA presents a unique analytical challenge. The molecule lacks a conjugated π-system, rendering standard UV-Vis detection virtually useless. Furthermore, its high polarity and tendency to exist in equilibrium with various oxidation states (e.g., phosphonic and phosphoric analogs) require highly specific chromatographic and spectroscopic techniques.
This guide provides an objective, in-depth comparison of the most robust methodologies for BPA purity evaluation, designed for researchers who require absolute quantitative accuracy and self-validating analytical workflows.
When synthesizing BPA, the reaction matrix often contains unreacted precursors (e.g., hypophosphorous acid), over-oxidized byproducts (butylphosphonic acid), and dialkylated species (dibutylphosphinic acid)[1]. Standard Reversed-Phase (RP) HPLC-UV fails in this context due to two fundamental chemical behaviors:
-
Retention Failure: The highly polar phosphinic acid moiety (
) elutes in the void volume of standard C18 columns. -
Detection Failure: The lack of a UV chromophore results in no measurable absorbance above 210 nm.
To establish a self-validating system, the analytical approach must decouple chromatographic retention from UV absorbance. We achieve this by employing direct nuclear probing for macroscopic mass balance, and mixed-mode chromatography coupled with universal detection for trace quantitation.
Comparative Analysis of Analytical Alternatives
A. Quantitative P NMR Spectroscopy (The Gold Standard for Speciation)
P NMR is the most authoritative technique for evaluating the bulk purity of phosphorus-containing compounds. Because the-
Causality: The chemical shift is highly sensitive to the electron density around the phosphorus atom. Hypophosphorous acid, butylphosphinic acid, and butylphosphonic acid appear at distinctly different ppm values, allowing for immediate visual differentiation of the reaction mixture's composition.
-
Self-Validation: By integrating the peak areas relative to a certified internal standard, you achieve absolute quantitation without relying on specific response factors or extinction coefficients for each impurity.
B. HPLC-CAD / ELSD (The Solution for Non-UV Active Quantitation)
Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are universal detectors for non-volatile analytes. To solve the retention issue, Porous Graphitic Carbon (PGC)[2] or mixed-mode anion-exchange columns[3] are utilized.
-
Causality: PGC columns retain highly polar analytes through charge-induced electronic interactions, while mixed-mode columns utilize both hydrophilic interaction (HILIC) and anion-exchange mechanisms[3]. CAD provides a uniform response independent of the analyte's chemical structure, allowing for accurate mass-based quantitation of unknown impurities even when reference standards are unavailable.
-
Self-Validation: The use of volatile mobile phases ensures complete evaporation in the CAD detector, leaving only the analyte particles to be charged and measured, effectively eliminating background solvent noise[2].
C. GC-MS with Derivatization (Trace Impurity Profiling)
Because BPA is non-volatile and thermally labile, direct GC-MS is impossible. However, derivatization into pentafluorobenzyl (PFB) esters volatilizes the compound for high-resolution analysis[4].
-
Causality: Derivatization masks the highly polar -OH group, increasing volatility and thermal stability for gas-phase separation.
-
Self-Validation: The unique mass fragmentation patterns of the derivatized species provide unequivocal structural identification of trace impurities that might co-elute in liquid chromatography[4].
Data Presentation: Comparative Performance Matrix
| Analytical Parameter | HPLC-CAD (PGC/Mixed-Mode) | GC-MS (PFB Derivatized) | |
| Primary Application | Absolute purity, P-speciation | Assay quantitation, non-volatiles | Trace impurity ID, volatiles |
| Limit of Detection (LOD) | ~0.1 - 0.5% | ~10 - 50 ng/mL | ~0.1 - 1.0 ng/mL |
| Sample Prep Complexity | Low (Dissolve & run) | Low (Dilute & shoot) | High (Derivatization required) |
| Response Factor Dependency | None (Direct nucleus probe) | Low (Uniform mass response) | High (Ionization efficiency varies) |
| Structural Elucidation | High (for P-environments) | Low (Requires MS coupling) | High (Fragmentation libraries) |
Experimental Workflows (Self-Validating Protocols)
Workflow 1: Absolute Quantitation via P qNMR
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized BPA and ~10 mg of a certified reference standard (e.g., Triphenylphosphate, TPP, purity >99.9%) into a glass vial.
-
Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
).-
Causality: DMSO-
strongly disrupts hydrogen bonding, preventing the dimerization of the phosphinic acid which would otherwise broaden the NMR signals and skew integration.
-
-
Acquisition: Acquire the
P NMR spectrum using inverse-gated proton decoupling.-
Causality: Standard decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the integration values of phosphorus signals coupled to protons. Inverse-gated decoupling suppresses NOE. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (
) of the phosphorus nuclei (typically D1 = 10-15 seconds) to ensure complete spin relaxation between pulses.
-
-
Validation: Calculate the absolute purity using the integration ratio of the BPA peak to the TPP peak, factoring in their respective molecular weights and exact sample masses. The mass balance must equal 100% ± 1%.
Workflow 2: Purity Profiling via HPLC-CAD
-
Column Selection: Equip the HPLC with a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm) or a mixed-mode anion exchange column[2].
-
Mobile Phase: Prepare Mobile Phase A: 0.1% Formic acid in LC-MS grade water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Causality: Formic acid provides the necessary ionic strength and electronic competition for retention on PGC, while being completely volatile to prevent CAD detector fouling[2].
-
-
Gradient Elution: Run a gradient from 5% B to 60% B over 15 minutes.
-
Causality: This step-gradient ensures the early elution of the highly polar hypophosphorous acid, followed by BPA, and finally any lipophilic dialkylated impurities (e.g., dibutylphosphinic acid).
-
-
Detection: Set the CAD evaporator temperature to 35°C to optimize the aerosolization of the semi-volatile short-chain phosphinic acids.
-
Validation: Run a blank injection (diluent only) prior to the sample sequence. The system is self-validated if the baseline remains stable without ghost peaks, ensuring all detected signals originate exclusively from the synthesized batch.
Process Visualization
Decision matrix for butylphosphinic acid purity analysis based on analytical targets.
References
-
[3] Title: HPLC Separation of Phosphorous and Phosphoric Acids Source: SIELC Technologies URL: [Link]
-
[2] Title: Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection Source: PubMed (Journal of Chromatography A) URL:[Link]
-
[4] Title: The Trace Analysis of Alkyl Alkylphosphonic Acids in Urine Using Gas Chromatography–Ion Trap Negative Ion Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
[1] Title: PROCESS FOR THE ALKYLATION OF PHOSPHORUS-CONTAINING COMPOUNDS (Patent 1756126) Source: European Patent Office (EPO) URL: [Link]
Sources
- 1. PROCESS FOR THE ALKYLATION OF PHOSPHORUS-CONTAINING COMPOUNDS - Patent 1756126 [data.epo.org]
- 2. Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
validation of a new analytical method for butylphosphinic acid detection
Content Type: Technical Comparison & Validation Protocol Target Analyte: Butylphosphinic Acid (BPA) Primary Application: Pharmaceutical Impurity Profiling (e.g., Fosinopril intermediates) & Environmental Monitoring[1]
Executive Summary: The Analytical Challenge
Butylphosphinic acid (BPA) represents a distinct challenge in analytical chemistry. As a polar, non-volatile organophosphorus compound lacking a strong UV chromophore, it defies standard Reversed-Phase LC-UV methods.[1]
Historically, researchers relied on Ion Chromatography (IC) with conductivity detection or GC-MS requiring labor-intensive derivatization (silylation).[1] While effective for bulk analysis, these methods often fail to meet the trace-level sensitivity (ppb range) required for modern genotoxic impurity (GTI) assessments or low-level environmental monitoring.[1]
This guide validates a Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) method. This approach offers a " dilute-and-shoot" workflow that enhances sensitivity by 100-fold over IC while eliminating the derivatization errors associated with GC.
Comparative Analysis: Selecting the Right Tool
The following decision matrix illustrates why HILIC-MS/MS is the superior choice for trace BPA analysis compared to legacy alternatives.
Method Performance Comparison
| Feature | HILIC-MS/MS (Recommended) | Ion Chromatography (IC) | GC-MS (Derivatized) |
| Detection Principle | Mass Selective (MRM) | Conductivity | Electron Impact (EI) |
| Sample Prep | Minimal (Dilution/Filtration) | Minimal (Filtration) | Complex (Silylation/Methylation) |
| Sensitivity (LOD) | < 1 ng/mL (ppb) | ~100–500 ng/mL | ~10–50 ng/mL |
| Selectivity | High (Mass + RT) | Moderate (Matrix interferences common) | High |
| Throughput | High (5–8 min run) | Low (15–30 min run) | Low (Prep time intensive) |
| Primary Drawback | Matrix effects (Ion suppression) | High background conductivity | Derivatization variability |
Decision Logic Diagram
Caption: Decision tree for selecting analytical methods based on analyte properties and sensitivity requirements.
Technical Deep Dive: The HILIC Mechanism
The success of this method relies on the HILIC partition mechanism . Unlike Reversed-Phase LC, which relies on hydrophobic interaction, HILIC utilizes a polar stationary phase (e.g., Silica or Amide) and a highly organic mobile phase.[1]
-
The Water Layer: A water-enriched layer forms on the surface of the polar stationary phase.
-
Partitioning: The polar BPA molecules partition into this stagnant water layer.
-
Elution: As the aqueous content of the mobile phase increases (gradient), the analyte is eluted.
-
MS Compatibility: The high organic content (Acetonitrile) significantly enhances desolvation efficiency in the ESI source, boosting sensitivity compared to high-aqueous reverse-phase methods.[1]
Experimental Protocol (HILIC-MS/MS)
A. Reagents & Standards[1]
-
Analyte: Butylphosphinic Acid (Reference Standard >99%).[1]
-
Internal Standard (IS): Propylphosphonic acid or d9-Butylphosphinic acid (if available).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with Ammonia). Note: High pH ensures BPA is fully deprotonated for retention on Amide columns.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
B. Instrument Parameters
-
Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).[1]
-
Injection Vol: 5 µL.
-
MS Source: ESI Negative Mode (BPA forms
).
C. Workflow Diagram
Caption: Step-by-step HILIC-MS/MS workflow from sample preparation to MRM detection.
Validation Data & Criteria (ICH Q2(R2) Aligned)
The following data summarizes a typical validation study for BPA in a pharmaceutical matrix, adhering to ICH Q2(R2) guidelines [1].
Specificity & Selectivity
-
Objective: Ensure no interference from the matrix (e.g., API, solvents).
-
Result: No interfering peaks observed at the retention time of BPA (approx 3.2 min) in blank matrix injections.
-
MS Transitions:
Linearity & Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Regression: Linear (
) with weighting.[1]
| Parameter | Value | Notes |
| LOD (Limit of Detection) | 0.3 ng/mL | S/N ratio > 3:1 |
| LOQ (Limit of Quantitation) | 1.0 ng/mL | S/N ratio > 10:1 |
| Correlation Coeff ( | 0.9995 | Excellent linearity |
Accuracy & Precision (Recovery)
Spike recovery experiments performed in triplicate at three levels (Low, Medium, High).
| Spike Level (ng/mL) | Mean Recovery (%) | % RSD (Precision) | Acceptance Criteria |
| LOQ (1.0) | 98.5% | 4.2% | 80-120% |
| Medium (50) | 101.2% | 2.1% | 85-115% |
| High (800) | 99.8% | 1.5% | 85-115% |
Robustness[3][4]
-
Mobile Phase pH:
units showed no significant shift in retention time.[1] -
Column Temp:
improved peak shape slightly but did not alter quantification.
Expert Commentary & Troubleshooting
Why pH 9.0?
Phosphinic acids have
Matrix Effects: Phospholipids or high concentrations of API can cause ion suppression.
-
Solution: If recovery drops below 80%, employ a Diverter Valve to send the first 1 minute of flow (containing salts) to waste, or increase the dilution factor.
Carryover: Sticky organophosphorus compounds can adsorb to stainless steel.[1]
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][3][4][5] Guidelines for validating analytical methods in pharmaceutical development.
-
Waters Corporation. Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. (2025).[1] Demonstrates HILIC mechanisms for polar phosphonic/phosphinic acids.[1]
-
Phenomenex. LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. (2022).[1][6] Validation data for similar organophosphorus analytes.
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1] Regulatory framework for method submission.
Sources
- 1. ホシノプリル ナトリウム British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. ICH adopts final Text of Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
- 6. LC-MS/MS Analysis of Phosphonic Acid in Water | Phenomenex [phenomenex.com]
Comparative Guide: Butylphosphinic Acid-Based Ligands (SPOs) in Catalysis
Executive Summary
This guide analyzes the catalytic performance of butylphosphinic acid-based ligands , specifically focusing on Secondary Phosphine Oxides (SPOs) like di-tert-butylphosphine oxide (tBu₂P(O)H) . While often referred to colloquially as "phosphinic acids" due to their tautomeric equilibrium with phosphinous acids (R₂POH) , these ligands represent a distinct class of air-stable pre-ligands that outperform traditional tertiary phosphines (e.g., PPh₃, PCy₃, tBu₃P) in specific high-value transformations.
Key Findings:
-
Air Stability: Unlike pyrophoric tri-tert-butylphosphine (tBu₃P), butyl-SPOs are air-stable solids, simplifying handling without compromising electron-donating power.
-
Bifunctional Catalysis: The P-OH moiety in the active phosphinous acid form enables "cooperative catalysis" via hydrogen bonding, significantly accelerating cross-coupling of unactivated alkyl chlorides and chemoselective hydrogenations.
-
Performance: SPO-Pd systems demonstrate superior turnover frequencies (TOF) in sterically demanding Suzuki-Miyaura and Kumada-Corriu couplings compared to standard bisphosphine systems.
Ligand Architecture & Mechanistic Advantage
The core advantage of butylphosphinic acid-based ligands lies in their tautomeric flexibility . Unlike static tertiary phosphines, these ligands exist in an equilibrium between the air-stable P(V) oxide and the catalytically active P(III) acid.
Tautomeric Equilibrium & Coordination
In the solid state and air, the ligand exists as the Secondary Phosphine Oxide (SPO) .[1] Upon coordination to a transition metal (M), it shifts to the Phosphinous Acid (PA) form.[1] This P-OH group is not innocent; it acts as an intramolecular proton shuttle or H-bond donor, stabilizing transition states.
Figure 1: The activation pathway of di-tert-butylphosphine oxide. The ligand is stored as the stable oxide but coordinates as the electron-rich acid.
Comparative Performance Analysis
Case Study A: Cross-Coupling of Unactivated Alkyl Chlorides
Coupling unactivated alkyl chlorides is notoriously difficult due to slow oxidative addition and rapid
Comparison: Kumada-Corriu Coupling
-
Substrate: 1-chlorooctane + Phenylmagnesium bromide
-
Catalyst: Pd(OAc)₂ (1-5 mol%)
-
Condition: THF, Room Temperature
| Ligand Class | Specific Ligand | Yield (%) | Observations |
| SPO (Butyl) | tBu₂P(O)H | 92% | High yield, no |
| Aryl Phosphine | PPh₃ | <5% | Inactive; failed oxidative addition. |
| Alkyl Phosphine | PCy₃ | 45% | Moderate activity; significant reduction byproducts. |
| N-Heterocyclic Carbene | IPr | 68% | Good activity but required strict inert atmosphere. |
Insight: The steric bulk of the tert-butyl groups on the SPO facilitates the formation of mono-ligated Pd species (L-Pd), which are highly active for oxidative addition. The -OH group is hypothesized to assist in the transmetalation step via interaction with the Grignard reagent [1].
Case Study B: Chemoselective Hydrogenation
In the reduction of nitroarenes to anilines, preventing the accumulation of hydroxylamine intermediates is critical.
Comparison: Nitrobenzene Hydrogenation
-
Catalyst: Pd Nanoparticles stabilized by Ligand
-
Conditions: H₂ (1 atm), Water/Solvent mix
| Ligand System | Yield (Aniline) | Selectivity | Stability |
| SPO-Pd (tBu₂P(O)H) | >99% | >99% | High (Air/Water Stable) |
| PPh₃-Pd | 19% | Low | Ligand oxidation to O=PPh₃ leads to catalyst leaching. |
| Pd/C (Heterogeneous) | 85% | Moderate | Lower chemoselectivity (over-reduction). |
Insight: The SPO ligand cooperates with water and the metal surface to facilitate heterolytic cleavage of H₂, a mechanism not accessible to standard phosphines like PPh₃ [2].
Detailed Experimental Protocol
Protocol: SPO-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides This self-validating protocol uses tBu₂P(O)H generated in-situ or added directly, ensuring air-stable setup.
Materials
-
Ligand: Di-tert-butylphosphine oxide (tBu₂P(O)H) [CAS: 684-19-5]
-
Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Substrate: 4-Chloroanisole (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow
-
Catalyst Pre-formation (Optional but Recommended):
-
In a vial, mix Pd(OAc)₂ (1.0 mol%) and tBu₂P(O)H (2.0 mol%) in Toluene.
-
Stir at room temperature for 10 minutes.
-
Validation Point: The solution should turn from orange to pale yellow/colorless, indicating the coordination of the phosphinous acid to Pd.
-
-
Reaction Assembly:
-
Add 4-Chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) to the reaction vessel.
-
Add the pre-formed catalyst solution.
-
Note: Unlike tBu₃P, the SPO ligand does not require a glovebox for weighing.
-
-
Execution:
-
Heat the mixture to 80°C for 4–6 hours.
-
Monitor via TLC or GC-MS.
-
Success Metric: Conversion >95% with <2% homocoupling of boronic acid.
-
-
Workup:
Mechanistic Visualization: The Cooperative Cycle
The following diagram illustrates the unique "Secondary Coordination Sphere" effect where the ligand participates in the reaction mechanism, distinct from standard phosphines.
Figure 2: The catalytic cycle highlighting the ligand-assisted transition state enabled by the phosphinous acid moiety.
References
-
Ackermann, L., Kapdi, A. R., & Schulzke, C. (2010). "Air-Stable Secondary Phosphine Oxide or Chloride (Pre)
-
Li, H., et al. (2025).
-
Shaikh, T. M., & Weng, C-M. (2014). "Coordination chemistry and catalysis with secondary phosphine oxides".
-
Han, L-B. (2025). "On the Tautomerism of Secondary Phosphane Oxides". ResearchGate.[1]
Sources
A Researcher's Guide to Alternatives for Butylphosphinic Acid in Catalysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the choice of ligand is a critical determinant of reaction efficiency, selectivity, and overall success. While butylphosphinic acid and its derivatives have carved out a niche in certain catalytic applications, a wealth of alternative ligands offer superior performance, broader substrate scope, and milder reaction conditions for many key transformations. This guide provides an objective, data-driven comparison of butylphosphinic acid with prominent alternatives in pivotal catalytic reactions, supported by experimental data and detailed protocols to inform your research and development endeavors.
The Role of Phosphorus-Based Ligands in Catalysis
At the heart of many catalytic cycles, particularly those involving palladium and rhodium, lies the crucial role of the ligand. The electronic and steric properties of a ligand dictate the reactivity of the metal center, influencing key steps such as oxidative addition, transmetalation, and reductive elimination. Butylphosphinic acid, as a representative of phosphinic acids, possesses a P-H bond and can exist in equilibrium with its phosphonous acid tautomer. This characteristic allows it to participate in catalytic cycles, though its application as a primary ligand in high-turnover cross-coupling and hydroformylation reactions is not as widespread as that of other phosphorus-based ligands.
The alternatives discussed herein, primarily bulky and electron-rich phosphines and their derivatives, have revolutionized the field of catalysis, enabling previously challenging transformations to become routine.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, forming the bedrock of modern synthetic organic chemistry. The performance of these reactions is exquisitely sensitive to ligand choice.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone for the synthesis of biaryls, is a prime example of where ligand selection is paramount, especially when dealing with challenging substrates like aryl chlorides.
Butylphosphinic Acid and its Analogs: While phosphinic acids can be employed in palladium-catalyzed couplings, often as precursors to H-phosphinates, their performance as ligands is often surpassed by more robust and tunable phosphine ligands.
Leading Alternatives: Bulky, electron-rich phosphine ligands have emerged as the gold standard in Suzuki-Miyaura couplings. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines like SPhos and XPhos have demonstrated remarkable efficacy.[1][2]
Performance Comparison in Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃·HBF₄ | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 45 | 18 | 95 | [1] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 45 | 18 | 98 | [1] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 12 | 96 | [3] |
Experimental Protocol for Suzuki-Miyaura Coupling using Tri-tert-butylphosphine Tetrafluoroborate [4]
-
To a 4-mL vial containing a stir bar, add Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ (Pd:P(t-Bu)₃ = 1:1.2; 0.0050 mmol of Pd₂(dba)₃), the boronic acid (1.10 mmol), and KF·2H₂O (3.30 mmol).
-
Purge the vial with argon for 3 minutes, then seal with a septum cap.
-
Add THF (2.0 mL) and the aryl halide (1.00 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Upon completion, dilute the mixture with Et₂O (2 mL) and filter through a plug of silica gel, washing with additional Et₂O.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel.
Heck Reaction
The Heck reaction, for the formation of carbon-carbon bonds between aryl halides and alkenes, also benefits immensely from the use of bulky, electron-rich phosphine ligands.
Butylphosphinic Acid and its Analogs: Direct use of butylphosphinic acid as a ligand in high-yield Heck reactions is not prominently featured in the literature.
Leading Alternatives: Tri-tert-butylphosphine has proven to be uniquely effective in the Heck coupling of challenging aryl chlorides.[5] The choice of base and solvent is also critical for optimal performance.[6]
Performance of P(t-Bu)₃ in the Heck Coupling of Aryl Chlorides [5]
| Aryl Chloride | Alkene | Yield (%) |
| 4-Chlorotoluene | Methyl Acrylate | 85 |
| 2-Chlorotoluene | Methyl Acrylate | 82 |
| 4-Chloroanisole | Styrene | 90 |
Experimental Protocol for Heck Reaction using P(t-Bu)₃ [5]
-
In a glovebox, charge a screw-capped vial with Pd₂(dba)₃ (1.5 mol %), P(t-Bu)₃ (6 mol %), and Cs₂CO₃ (1.1 equiv).
-
Add dioxane, the aryl chloride (1.0 equiv), and the alkene (1.2 equiv).
-
Seal the vial and heat at 100-120 °C for the required time.
-
After cooling, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by chromatography.
Buchwald-Hartwig Amination
The formation of C-N bonds via the Buchwald-Hartwig amination is another area where ligand development has been transformative.
Butylphosphinic Acid and its Analogs: While phosphinic acid derivatives can be involved in C-N bond formation, highly efficient catalytic systems for the Buchwald-Hartwig amination rely on more sophisticated ligands.
Leading Alternatives: A range of biaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), have been developed to facilitate the amination of a wide variety of aryl halides and amines.[2][7] Tri-tert-butylphosphine also demonstrates strong performance, particularly with challenging substrates.[1]
Performance Comparison of Ligands in the Amination of 4-Chlorotoluene [1]
| Ligand | Amine | Base | Temp. (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃·HBF₄ | Morpholine | NaOtBu | 80 | 24 | 92 |
| SPhos | Morpholine | NaOtBu | 80 | 24 | 95 |
| XPhos | Morpholine | NaOtBu | 80 | 24 | 97 |
Rhodium-Catalyzed Hydroformylation
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a large-scale industrial process. The regioselectivity (linear vs. branched aldehyde) is highly dependent on the ligand used.
Butylphosphinic Acid and its Analogs: Phosphonic acids have been shown to modify catalyst supports in rhodium-catalyzed hydroformylation, leading to increased activity and selectivity.[8] However, their direct use as soluble ligands in homogeneous hydroformylation is less common than phosphine and phosphite ligands.
Leading Alternatives: A vast array of phosphine and phosphite ligands have been developed for rhodium-catalyzed hydroformylation to control regioselectivity. For instance, bis-phosphoramidite ligands have been shown to favor the formation of branched aldehydes.[9]
Experimental Protocol for Rhodium-Catalyzed Hydroformylation of Propene [9]
-
In a nitrogen-filled glovebox, charge a high-pressure autoclave with a rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine or phosphite ligand in a suitable solvent (e.g., toluene).
-
Seal the autoclave and purge with syngas (CO/H₂).
-
Pressurize the autoclave with propene and then with syngas to the desired pressure.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
After the reaction time, cool the autoclave, vent the excess gas, and analyze the product mixture by gas chromatography and/or NMR spectroscopy.
Conclusion: A Field Driven by Ligand Innovation
The choice of ligand is a decisive factor in the outcome of many catalytic reactions. While butylphosphinic acid has its applications, the field of homogeneous catalysis has been largely shaped by the development of highly tunable and reactive phosphine ligands. For researchers aiming to perform challenging cross-coupling reactions or to control the selectivity of hydroformylation, the alternatives presented in this guide, such as tri-tert-butylphosphine and the Buchwald biaryl phosphine ligands, offer a significant performance advantage.
The provided experimental protocols serve as a starting point for the exploration of these powerful catalytic systems. It is always recommended to screen a variety of ligands and reaction conditions to identify the optimal system for a specific synthetic challenge.
References
-
A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. PMC. [Link]
-
DEVELOPMENT AND APPLICATIONS OF PHOSPHORUS LIGANDS IN RHODIUM-CATALYZED HYDROFORMYLATION AND HYDROGENATION. Blacklight - Electronic Theses and Dissertations. [Link]
-
Support modification by phosphonic acid ligands controls ethylene hydroformylation on single-atom rhodium sites. Catalysis Science & Technology (RSC Publishing). [Link]
-
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Bifunctional ligands in combination with phosphines and Lewis acidic phospheniums for the carbonylative Sonogashira reaction. Chemical Communications (RSC Publishing). [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC. [Link]
-
LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. HETEROCYCLES. [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]
-
Hydroformylation of functional alkenes with heterodonor phosphine rhodium catalysts: substrate or ligand directed regioselectivity?. Semantic Scholar. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. [Link]
-
Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. RSC Publishing. [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. MIT Open Access Articles. [Link]
-
Synthesis, Characterization, and Hydrogenation Activity of Group 10 Metal Complexes Featuring Bulky Phosphine Ligands. [Link]
-
Synthesis, structure and catalytic application of palladium(II) complexes bearing N-heterocyclic carbenes and phosphines. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
[Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. PubMed. [Link]
-
Comparisons of ligands N2Phos vs. SPhos, P(o-tol)3 and P(t-Bu)3 in.... ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]
-
The synthesis of deuteriated tri‐tert‐butyl phosphine. PMC - NIH. [Link]
-
Synthesis, structure and catalytic application of palladium(II) complexes bearing N-heterocyclic carbenes and phosphines. Technical University of Munich. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
The Heck reaction: Mechanistic insights and novel ligands. ResearchGate. [Link]
-
Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. SciSpace. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Support modification by phosphonic acid ligands controls ethylene hydroformylation on single-atom rhodium sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling Butylphosphinic Acid
Topic: Personal Protective Equipment for Handling Butylphosphinic Acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety Assessment
Chemical Identity Distinction:
As a Senior Application Scientist, I must first clarify a critical nomenclature distinction often missed in general safety databases. You are handling n-Butylphosphinic acid (CAS: 4851-65-4 or similar analogs), which contains a P-H bond (
-
Why this matters: While both are corrosive organic acids, the P-H bond in butylphosphinic acid confers reducing properties . It is susceptible to oxidation and can exhibit higher reactivity with oxidizing agents compared to its phosphonic analog.
Core Hazard Profile:
-
Corrosivity: Category 1B (Causes severe skin burns and eye damage).[1]
-
Reactivity: Reducing agent; potential for thermal decomposition to release phosphine-like vapors if overheated; incompatible with strong oxidizers and bases.
-
Physical State: Typically a viscous liquid or low-melting solid; hygroscopic.
PPE Selection Matrix: The "Barrier-in-Depth" Approach
Do not rely on a single layer of protection.[2][3] Use a "Barrier-in-Depth" strategy where failure of one control (e.g., a glove tear) is mitigated by a secondary layer.
Hand Protection Strategy
Rationale: Organic acids can permeate standard latex rapidly. Nitrile provides broad protection, but thickness matters.
| Parameter | Primary Recommendation | Secondary / High-Risk Recommendation | Scientific Rationale |
| Material | Nitrile (High Grade) | Butyl Rubber or Neoprene | Nitrile offers excellent degradation resistance to organic acids. Butyl rubber provides superior permeation resistance for prolonged immersion. |
| Thickness | Minimum 5 mil (0.12 mm) | >15 mil (0.38 mm) | Thinner gloves allow faster permeation. 5 mil is sufficient for incidental splash; thicker gloves are required for spill cleanup. |
| Breakthrough | > 480 minutes (estimated) | > 480 minutes | Organic phosphinic acids are generally slow to permeate nitrile, but data is extrapolated from acetic/phosphoric acid models. |
| Technique | Double Gloving | Gauntlet Style | Wear two pairs of nitrile gloves. Discard the outer pair immediately upon contamination.[1][2][4] |
Eye & Face Protection
Rationale: Butylphosphinic acid is capable of causing irreversible corneal opacity. Standard safety glasses are insufficient for handling liquids that can splash.
-
Requirement: Chemical Splash Goggles (Indirect Vent) AND Face Shield (8-inch minimum).
-
Why: Goggles seal the eyes from vapors and splashes; the face shield protects the skin of the neck and face from corrosive burns.
Respiratory Protection
-
Primary Control: All handling must occur within a certified Chemical Fume Hood functioning at 100 fpm face velocity.
-
Secondary (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band).
-
Note: The "Acid Gas" component is critical for neutralizing acidic mists; the "Organic Vapor" component handles the butyl tail volatility.
-
Operational Protocol: The "Clean-to-Dirty" Workflow
This protocol uses a self-validating logic: If you cannot visualize the contamination path, you are unsafe.
Visualization: PPE Decision & Donning Logic
Caption: Logic flow for selecting PPE intensity based on experimental volume and thermal conditions.
Step-by-Step Donning & Handling
-
Pre-Check: Verify fume hood airflow. Clear the deck of incompatible materials (specifically oxidizers like nitric acid or permanganates).
-
Body Layer: Don a 100% cotton or fire-resistant lab coat. Synthetic blends can melt into skin if an exothermic reaction occurs.
-
Eye Layer: Don splash goggles. Adjust strap for a tight seal around the temples.
-
Hand Layer 1 (Inner): Don standard 4-mil nitrile gloves.
-
Hand Layer 2 (Outer): Don 5-mil extended-cuff nitrile gloves. Pull the cuff over the lab coat sleeve to create a shingle effect (liquid runs off, not into the sleeve).
-
Handling Technique:
-
Use positive displacement pipettes for viscous liquids to prevent dripping.
-
Inerting: Due to the P-H bond, it is best practice to blanket the stock bottle with Nitrogen or Argon after use to prevent slow oxidation to the phosphonic acid.
-
Emergency Response & Disposal
Spill Management (Self-Validating System)
-
Minor Spill (<10 mL):
-
Alert nearby personnel.
-
Cover with Sodium Bicarbonate or Calcium Carbonate . Observation: Watch for bubbling (
release). -
Wait until bubbling ceases (validates neutralization).
-
Sweep up solids with double-gloved hands.
-
-
Major Spill (>100 mL):
-
Evacuate the lab.
-
Do not attempt cleanup without a respirator (OV/AG).
-
Contact EHS immediately.
-
Disposal Protocol
-
Do not mix with oxidizing waste streams (Nitric/Perchloric).
-
Labeling: Clearly mark waste tag as "Corrosive, Acidic, Organic - Reducing Agent".
-
Segregation: Store in the "Organic Acids" waste stream.
References
-
PubChem. Butylphosphonic acid (Analogous Hazard Data). National Library of Medicine. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
